4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dipyridin-2-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-5-1-3-7-14-9)16-17-12(18)10-6-2-4-8-15-10/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKXLULSZZZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341225 | |
| Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-88-1 | |
| Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, a versatile heterocyclic ligand. This compound, often abbreviated as "abpt," is of significant interest in the field of coordination chemistry, particularly for its application in the formation of spin-crossover (SCO) complexes. This document details a probable synthetic pathway, outlines key characterization data, and presents this information in a clear, accessible format for researchers and professionals in chemistry and drug development.
Introduction
This compound is a tridentate ligand featuring a central 1,2,4-triazole ring flanked by two pyridyl groups. The presence of multiple nitrogen donor atoms allows it to form stable complexes with a variety of transition metal ions. A significant body of research on this ligand is focused on its iron(II) complexes, which can exhibit spin-crossover behavior.[1] This phenomenon, where the spin state of the central metal ion can be switched by external stimuli such as temperature or pressure, makes these materials promising candidates for applications in molecular switches, sensors, and data storage devices.[1] Understanding the synthesis and thorough characterization of the parent ligand is therefore a critical first step for the rational design and development of these advanced functional materials.
Synthesis
Proposed Synthetic Pathway
The synthesis is proposed to proceed via the reaction of 2-cyanopyridine with hydrazine hydrate in a sealed vessel.
Caption: Proposed reaction scheme for the synthesis of the title compound.
Experimental Protocol (Probable Method)
This protocol is adapted from the synthesis of the 4-pyridyl isomer and is expected to yield the desired 2-pyridyl product with minor modifications.[3]
Materials:
-
2-Cyanopyridine
-
Hydrazine monohydrate (e.g., 79-85% solution)
-
Ethanol
-
Water
-
Acetone
-
Teflon-lined autoclave (25 mL)
Procedure:
-
In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (e.g., 2.6 g, 25 mmol), hydrazine monohydrate (e.g., 3 mL), water (e.g., 8 mL), and ethanol (e.g., 1 mL).
-
Seal the autoclave and heat it to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Isolate the resulting crystalline product by filtration.
-
Wash the crystals with water and then with acetone.
-
Dry the product in vacuo.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections summarize the key analytical data for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₆ |
| Molecular Weight | 238.25 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 182-184 °C |
| CAS Number | 1671-88-1 |
Spectroscopic Data
While full spectral data sets are available in databases such as SpectraBase and the NIST Mass Spectrometry Data Center, the following tables summarize the expected and reported key spectral features.[4]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the two pyridyl rings and the amine group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the triazole and pyridyl rings.
3.2.2. Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching (amine) |
| ~3000-3100 | C-H stretching (aromatic) |
| ~1600 | C=N and C=C stretching |
| ~1400-1500 | Aromatic ring vibrations |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 238 | Molecular ion peak [M]⁺ |
| 105, 78 | Common fragments, likely corresponding to pyridyl moieties |
Crystallographic Data
Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound.[1][5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.6191(2) Å |
| b | 14.7136(4) Å |
| c | 11.4703(4) Å |
| β | 95.474(2)° |
| Volume | 1112.01(6) ų |
| Z | 4 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound and the logical relationship of its application in spin-crossover complex formation.
Caption: General workflow for the synthesis of the title compound.
Caption: Workflow for the characterization of the synthesized product.
Caption: Logical flow from ligand to spin-crossover applications.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The probable synthetic route, based on established literature for a closely related isomer, offers a reliable starting point for its preparation. The comprehensive characterization data, including physicochemical properties, spectroscopic signatures, and crystallographic information, serves as a valuable resource for researchers to verify the successful synthesis and purity of this important ligand. The outlined workflows and logical diagrams provide a clear visual representation of the processes involved from synthesis to potential application. This foundational knowledge is crucial for the continued exploration and utilization of this compound in the development of advanced functional materials, particularly in the exciting field of spin-crossover complexes.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis[4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole-κ2 N 1,N 5]diaquacobalt(II) bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRUCTURE OF FREDERICAMYCIN A, AN ANTITUMOR ANTIBIOTIC OF A NOVEL SKELETAL TYPE; SPECTROSCOPIC AND MASS SPECTRAL CHARACTERIZATION [jstage.jst.go.jp]
- 4. This compound | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, a heterocyclic compound of interest in coordination chemistry and drug design. This document outlines the key crystallographic parameters, molecular geometry, and non-covalent interactions that govern its three-dimensional structure. Detailed experimental protocols for its synthesis and single-crystal growth are also presented, alongside visualizations to facilitate a comprehensive understanding of its structural characteristics and the experimental workflow.
Crystallographic and Structural Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic and data collection parameters are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound. [1][2]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₀N₆ |
| Formula Weight | 238.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.6191(2) Å |
| b | 14.7136(4) Å |
| c | 11.4703(4) Å |
| α | 90° |
| β | 95.474(2)° |
| γ | 90° |
| Volume | 1112.01(6) ų |
| Z | 4 |
| Calculated Density | 1.423 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| Data Collection | |
| Diffractometer | Bruker APEX CCD area-detector |
| Reflections Collected | 23253 |
| Independent Reflections | 2751 [R(int) = 0.052] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2751 / 0 / 193 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.116 |
| R indices (all data) | R1 = 0.052, wR2 = 0.117 |
The molecular structure of the title compound is characterized by a central 4H-1,2,4-triazole ring substituted with two pyridyl groups at the 3- and 5-positions and an amino group at the 4-position. The molecule exhibits a slight deviation from planarity, with the pyridyl rings being twisted relative to the central triazole ring.[1][2] This conformation is stabilized by intramolecular hydrogen bonds.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is dominated by a network of non-covalent interactions, which play a crucial role in the formation of the supramolecular architecture.
Intramolecular Hydrogen Bonding: A key feature of the molecular conformation is the presence of intramolecular N-H···N hydrogen bonds.[1][2] The hydrogen atoms of the amino group form hydrogen bonds with the nitrogen atoms of the adjacent pyridyl rings, leading to the formation of stable six-membered rings. This interaction is a significant factor in defining the relative orientation of the pyridyl and triazole rings.
Intermolecular Interactions: The molecules are further interconnected in the crystal lattice through a combination of weak C-H···N and C-H···π interactions.[1][2] These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal packing. The C-H···π interactions involve a hydrogen atom from a pyridyl ring of one molecule interacting with the π-electron cloud of a pyridyl ring of a neighboring molecule.[1]
Experimental Protocols
Synthesis of this compound
A plausible synthesis route for the title compound is a modification of the hydrothermal synthesis used for its 4-pyridyl isomer.[3]
Materials and Reagents:
-
2-Cyanopyridine
-
Hydrazine monohydrate (80% or higher)
-
Ethanol
-
Deionized water
-
Teflon-lined autoclave (25 mL)
Procedure:
-
In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (3 mL), deionized water (8 mL), and ethanol (1 mL).
-
Seal the autoclave and heat it to 120°C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting solid by filtration.
-
Wash the solid with deionized water and then with acetone.
-
Dry the product in a vacuum desiccator.
Single-Crystal Growth
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.
Materials and Reagents:
-
Synthesized this compound
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve a small amount of the synthesized product in a minimal amount of DMF at room temperature to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature.
-
Colorless, block-like crystals are expected to form over a period of several days to a week.[1]
Single-Crystal X-ray Diffraction Analysis
Instrumentation:
-
A four-circle diffractometer equipped with a CCD area detector (e.g., Bruker APEX) is suitable for data collection.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is typically used.
Data Collection and Processing:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected at a controlled temperature, typically 293 K.
-
A series of frames are collected with ω and φ scans.
-
The collected data is processed using software for cell refinement, data reduction, and absorption correction (e.g., SAINT and SADABS).
Structure Solution and Refinement:
-
The structure is solved by direct methods (e.g., using SHELXS).
-
The structure is refined by full-matrix least-squares on F² (e.g., using SHELXL).
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data, analysis of intermolecular forces, and explicit experimental protocols offer a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry. The provided visualizations of the key interactions and experimental workflows serve to enhance the understanding of the solid-state properties of this compound, which is a crucial step in its potential application in drug development and the design of novel functional materials.
References
physical and chemical properties of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. The information is intended for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₂H₁₀N₆.[1] It belongs to the triazole family, a class of compounds known for their diverse chemical reactivity and significant biological activities.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₆ | [1] |
| Molecular Weight | 238.25 g/mol | [1][2] |
| CAS Number | 1671-88-1 | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 182-184 °C | [2][3] |
| Solubility | Soluble in dimethylformamide (DMF) | [4] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | |
| a | 6.6191(2) Å | [4] |
| b | 14.7136(4) Å | [4] |
| c | 11.4703(4) Å | [4] |
| β | 95.474(2)° | [4] |
| Volume | 1112.01(6) ų | [4] |
| Z | 4 | [4] |
Spectroscopic Data
Table 3: Spectroscopic Data References
| Technique | Reference |
| ¹H NMR | [1] |
| ¹³C NMR | [1] |
| FTIR | [1] |
| UV-Vis | [1] |
| Mass Spectrometry (GC-MS) | [1] |
For the closely related compound, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, some spectral data is available. The FT-ATR-IR spectrum shows characteristic peaks at 3528, 3333, 3215, 3085, 2885, 1632, 1602, 1525, 1508, 1460, 1363, 1333, 1245, 1214, 1089, 1045, 977, 940, 876, 827, 733, 689, 636, 606, 508, 473, and 418 cm⁻¹.[5]
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of the title compound is not explicitly available in the searched literature. However, a method for the synthesis of the isomeric 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole has been reported and can be adapted.[6] This synthesis involves the reaction of isonicotinonitrile with hydrazine. A more general method for the synthesis of 4-amino-1,2,4-triazole derivatives involves the reaction of a carboxylic acid with hydrazine hydrate.[7][8]
Adapted Experimental Protocol:
The synthesis of this compound can be conceptually approached by reacting 2-cyanopyridine with hydrazine hydrate.
-
Reaction Scheme:
-
Proposed Procedure:
-
In a round-bottom flask, dissolve 2-cyanopyridine in a suitable high-boiling solvent such as ethylene glycol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
-
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a suitable solvent, such as dimethylformamide.[4]
-
Data Collection: A Bruker APEX CCD area-detector diffractometer with Mo Kα radiation is used for data collection.[4]
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².[4]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of 1,2,4-triazole derivatives is well-known for its significant biological activities, particularly as antifungal and anticonvulsant agents.[9][10][11][12]
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][13][14][15][16] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[9][15] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[9] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[9]
Caption: Antifungal mechanism of 1,2,4-triazole derivatives.
Anticonvulsant Activity
Several 1,2,4-triazole derivatives have demonstrated promising anticonvulsant activity.[10][11][12][17] While the exact mechanisms can vary, some studies suggest that these compounds may exert their effects through modulation of ion channels or neurotransmitter systems. Additionally, some derivatives possess reactive oxygen species (ROS) scavenging activity, which may contribute to their efficacy in models of pharmacoresistant epilepsy.[10]
Herbicide Activity and Other Biological Effects
The related compound, 3-amino-1,2,4-triazole (amitrole), is known to be a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis in microorganisms.[18] It also acts as an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa.[19] Furthermore, some aminotriazoles have been shown to inhibit catalase.[20]
Experimental Workflows
The general workflow for the synthesis and characterization of this compound and evaluation of its biological activity is outlined below.
Caption: General experimental workflow.
Conclusion
This compound is a compound of significant interest due to its structural features and the established biological activities of the broader 1,2,4-triazole class. Its ability to act as a ligand in the formation of metal complexes also opens avenues for applications in materials science.[2][4] Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its specific biological mechanisms of action and potential therapeutic applications.
References
- 1. This compound | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 1671-88-1 [chemicalbook.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.org [mdpi.org]
- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 8. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 12. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. isres.org [isres.org]
- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 19. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and structural data for the compound 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. Due to the proprietary nature of spectral databases, this guide summarizes the types of available data and their sources, details the experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.
Spectroscopic Data Summary
Quantitative spectroscopic data for this compound is available through specialized databases. While direct spectral figures are not publicly accessible, the following tables summarize the types of data that have been recorded and can be accessed via SpectraBase.[1]
| Spectroscopic Technique | Data Availability | Source of Sample |
| ¹H NMR | Available in SpectraBase | Not specified |
| ¹³C NMR | Available in SpectraBase | Not specified |
| FTIR | KBr Wafer technique, available in SpectraBase | MAYBRIDGE CHEMICAL COMPANY LTD. |
| ATR-IR | Available in SpectraBase | Aldrich |
| UV-Vis | Available in SpectraBase | Not specified |
| Mass Spectrometry (GC-MS) | Available from NIST Mass Spectrometry Data Center | Not specified |
Experimental Protocols
A detailed experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of this compound has been reported.
Synthesis of this compound
A published method for the synthesis of the title compound involves the reaction of 2-cyanopyridine with hydrazine hydrate. While the full detailed procedure for the 2-pyridyl isomer is not provided in the search results, a similar procedure for the 4-pyridyl isomer is available and can be adapted. The synthesis of the target compound has been successfully carried out to obtain crystals for X-ray diffraction.[2]
Single-Crystal X-ray Diffraction
Crystals of this compound suitable for X-ray diffraction were obtained and analyzed.[2][3] The data collection was performed on a Bruker APEX CCD area-detector diffractometer.[2][3] The crystal structure was solved and refined to provide detailed information about the molecular geometry and intermolecular interactions.[2][3]
Crystal Data:
-
Formula: C₁₂H₁₀N₆
-
Molecular Weight: 238.26
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
Synthesis Workflow
The synthesis of this compound can be represented by the following workflow, starting from 2-cyanopyridine and hydrazine hydrate.
Caption: Synthesis of this compound.
References
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole as a polydentate ligand for metal complexes
An In-depth Technical Guide on 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole as a Polydentate Ligand for Metal Complexes
This technical guide provides a comprehensive overview of this compound, a versatile polydentate ligand, and its coordination complexes with various transition metals. This document consolidates key findings on the synthesis, structural characterization, and magnetic properties of these complexes, presenting quantitative data in a structured format and outlining detailed experimental protocols.
Introduction
This compound, commonly abbreviated as adpt or abpt, is a multi-N-donor ligand that has garnered significant interest in coordination chemistry.[1] Its structure, featuring a central 1,2,4-triazole ring flanked by two pyridyl groups and an amino substituent, offers multiple coordination sites. This allows for the formation of a diverse range of metal complexes with varying nuclearities, geometries, and interesting physical properties.[2][3] These complexes have shown potential applications in molecular magnetism, catalysis, and materials science.[2] Of particular note are the intriguing magnetic behaviors exhibited by some of these compounds, such as spin crossover and slow magnetic relaxation.[2][4]
Ligand Synthesis and Characterization
The synthesis of this compound (adpt) is a crucial first step in the development of its metal complexes. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
A synthetic route to a related ligand, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, involves the reaction of 4-cyanopyridine with hydrazine monohydrate in a sealed Teflon-lined autoclave at elevated temperatures.[5] A similar principle can be applied for the 2-pyridyl isomer.
-
Reactants: 2-Cyanopyridine, Hydrazine Monohydrate, Water, Ethanol.
-
Procedure: A mixture of 2-cyanopyridine, hydrazine monohydrate, water, and ethanol is sealed in a Teflon-lined autoclave.[5] The autoclave is then heated to 120 °C for 48 hours.[5] After the reaction period, the autoclave is allowed to cool slowly to room temperature. The resulting crystals are isolated by filtration, washed with water and acetone, and dried under vacuum.[5]
Characterization Data for the Ligand
The synthesized ligand can be characterized using various spectroscopic and analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₆ |
| Molecular Weight | 238.26 g/mol [1] |
| Melting Point | 182-184 °C |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.79 (d, J = 5.5 Hz, 4H), 8.07 (d, J = 5.6 Hz, 4H), 6.51 (s, 2H)[5] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 153.0, 150.1, 133.9, 122.0[5] |
| FT-IR (cm⁻¹) | 3528, 3333, 3215, 3085, 2885, 1632, 1602, 1525, 1508, 1460, 1363, 1333, 1245, 1214, 1089, 1045, 977, 940, 876, 827, 733, 689, 636, 606, 508, 473, 418[5] |
Synthesis of Metal Complexes
The adpt ligand readily forms complexes with a variety of first-row transition metals.[3] The synthesis of these complexes generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.
Experimental Protocol: General Synthesis of adpt Metal Complexes
-
Materials: this compound, metal salts (e.g., Cu(NO₃)₂·3H₂O, NH₄Fe(SO₄)₂·12H₂O, metal acetates), solvents (e.g., dimethylformamide, ethanol, methanol, acetonitrile).[1][2][3]
-
Procedure:
-
Dissolve the adpt ligand in a suitable solvent (e.g., dimethylformamide).[1]
-
Add a solution of the desired metal salt to the ligand solution.[1][2]
-
The reaction mixture may be stirred at room temperature or heated to facilitate complex formation.
-
Crystals of the metal complex can be obtained by slow evaporation of the solvent or by diffusion techniques.
-
The stoichiometry of the reactants and the choice of solvent can influence the final product, leading to the formation of mononuclear, dinuclear, or polynuclear complexes.[3][6]
Structural and Spectroscopic Data of Metal Complexes
The coordination of adpt to metal centers results in complexes with diverse geometries and interesting structural features. X-ray crystallography is a primary tool for elucidating the solid-state structures of these compounds.
Table of Crystallographic Data for Selected adpt Complexes
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| C₁₂H₁₀N₆ (adpt ligand) | Monoclinic | P2₁/c | 6.6191(2) | 14.7136(4) | 11.4703(4) | 95.474(2) | 1112.01(6) | 4 |
| [Cu(adpt)₂(N₃)]NO₃ (1) | Monoclinic | P2₁/n | - | - | - | - | - | - |
| [Cu(adpt)₂(N₃)₂]·2H₂O (2) | Triclinic | P-1 | - | - | - | - | - | - |
| [Cu(NO₃)₂(C₁₂H₁₀N₆)₂] | Monoclinic | P2₁/c | - | - | - | - | - | - |
Note: Complete crystallographic data for complexes 1 and 2 were not available in the provided search results.
In its metal complexes, the adpt ligand can act as a bidentate or tridentate ligand, coordinating through the nitrogen atoms of the pyridyl rings and the triazole ring.[1][7] The flexibility of the pyridyl rings allows them to rotate around the C-C single bond to achieve favorable coordination geometries.[1] The resulting complexes can exhibit distorted octahedral, tetragonal pyramidal, or tetrahedral geometries.[2][6][7] For instance, in trans-Bis[4-amino-3,5-bis(2-pyridyl)-4H-1,2,4-triazole-κN,N]bis(nitrato-κO)copper(II), the Cu(II) atom has a distorted octahedral geometry.[8]
Magnetic Properties
A significant area of research for adpt metal complexes is their magnetic behavior. These complexes can exhibit a range of magnetic phenomena, from simple paramagnetic behavior to more complex cooperative effects like spin crossover and single-molecule magnet (SMM) behavior.[2][4]
Spin Crossover (SCO)
Iron(II) complexes of adpt and its derivatives are known to exhibit spin crossover, where the spin state of the metal ion can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli such as temperature or pressure.[4] For example, in the [Fe(abpt)₂(NCS)₂] system, applying high pressure can induce a transition from a high-spin state to a low-spin state for both crystallographically independent metal centers.[4]
Slow Magnetic Relaxation
Certain copper(II) complexes with adpt and pseudohalide ligands have been shown to exhibit field-induced slow magnetic relaxation, a characteristic of single-molecule magnets.[2] This property is influenced by low-energy vibrational modes within the molecule.[2]
Magnetic Susceptibility Data
-
[Cu₂(sq)(abpt)₂]·2H₂O: At room temperature, the χMT value is 0.369 emu K mol⁻¹, which is close to the value expected for an isolated S = ½ spin. This value increases to 0.45 emu K mol⁻¹ at 2 K.[9]
Experimental Workflows and Logical Relationships
Visualizing the experimental and logical processes involved in the study of adpt complexes can aid in understanding the research workflow.
Caption: General experimental workflow for the synthesis and characterization of adpt metal complexes.
Caption: Logical relationship of adpt ligand coordination to a metal ion.
Conclusion
This compound is a highly versatile and valuable ligand in the field of coordination chemistry. Its ability to form stable complexes with a wide range of transition metals, coupled with the interesting magnetic and structural properties of these complexes, makes it a compelling subject for further research. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals working on the design and synthesis of novel metal-organic materials and potential therapeutic agents. The exploration of substituted adpt ligands and their coordination chemistry promises to yield even more fascinating structures and properties in the future.[4]
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penta‐ and Hexacoordinated Copper(II) Complexes with Azido and 4‐amino‐3,5‐di‐2‐pyridyl‐4H‐1,2,4‐triazole Ligands with Field‐Induced Slow Magnetic Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Bridging Power of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: A Technical Guide to its Coordination Chemistry
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
The versatile nitrogen-rich ligand, 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT), has garnered significant attention in the field of coordination chemistry. Its unique structural architecture, featuring a central 1,2,4-triazole ring flanked by two pyridyl groups and an amino substituent, provides multiple coordination sites. This allows ADPT to act as a versatile building block for the construction of a diverse array of mono- and polynuclear metal complexes with intriguing structural, magnetic, and biological properties. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and key experimental protocols related to ADPT, with a focus on its potential applications in medicinal chemistry and materials science.
Synthesis of the Ligand: this compound (ADPT)
The synthesis of ADPT is a crucial first step in the exploration of its coordination chemistry. While several methods have been reported, a common and effective approach involves the reaction of 2-cyanopyridine with hydrazine hydrate.
Experimental Protocol: Synthesis of ADPT
A detailed experimental protocol for the synthesis of ADPT is outlined below. This procedure is a compilation of established methods and can be adapted based on laboratory conditions.
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyridine in ethanol.
-
Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization. This often involves dissolving the residue in a dilute aqueous solution of hydrochloric acid, followed by filtration to remove any insoluble impurities. The filtrate is then neutralized with a solution of sodium hydroxide to precipitate the pure ADPT ligand.
-
Isolation and Drying: The precipitated white solid is collected by filtration, washed with cold water, and dried in a desiccator over a suitable drying agent.
Coordination Chemistry of ADPT: A Bridge Between Metal Centers
ADPT is an excellent multi-N-donor ligand, capable of coordinating to metal ions in various ways. The nitrogen atoms of the two pyridyl rings and at least two nitrogen atoms of the triazole ring can participate in coordination. This versatility allows for the formation of a wide range of coordination complexes with diverse dimensionalities, from simple mononuclear species to complex polynuclear and coordination polymer structures.
General Coordination Behavior
The coordination of ADPT to a metal center typically involves the nitrogen atoms of the pyridyl rings.[1] The molecule can rotate around the C-C bonds connecting the pyridyl rings to the triazole core to achieve a suitable conformation for chelation or bridging.[1] In many complexes, ADPT acts as a bridging ligand, connecting two or more metal centers through its pyridyl and/or triazole nitrogen atoms. This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional networks.
Structural and Spectroscopic Data of ADPT Metal Complexes
The coordination of ADPT to various transition metal ions has been extensively studied. A summary of key structural and magnetic data for some representative ADPT complexes is presented in the tables below.
Table 1: Selected Crystallographic Data for ADPT and its Metal Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| C₁₂H₁₀N₆ (ADPT) | Monoclinic | P2₁/c | 6.6191(2) | 14.7136(4) | 11.4703(4) | 95.474(2) | [1] |
| [Cu(sq)(adpt)₂]·2H₂O (sq = squarate) | Monoclinic | P2₁/n | 10.957(2) | 13.987(3) | 11.089(2) | 98.45(3) | [2] |
| --INVALID-LINK--₂ | Monoclinic | C2/c | 17.345(4) | 9.123(2) | 18.567(4) | 108.91(3) | |
| [Fe(adpt)₂(NCS)₂] | Orthorhombic | Pbcn | 16.123(3) | 11.456(2) | 14.789(3) | 90 |
Table 2: Selected Magnetic Properties of ADPT Metal Complexes
| Compound | Magnetic Moment (μ_eff) at 300 K (μ_B) | Curie-Weiss Constant (θ, K) | Magnetic Behavior | Ref. |
| [Cu(sq)(adpt)₂]·2H₂O | 1.82 | -0.5 | Weak antiferromagnetic coupling | [2] |
| [Fe(adpt)₂(NCS)₂] | 5.25 | - | High-spin Fe(II) with spin crossover behavior | |
| Dinuclear Copper-ADPT clusters | - | - | Antiferromagnetic ordering above 50 K | [1] |
Experimental Protocols for Characterization
The characterization of ADPT and its metal complexes relies on a combination of spectroscopic and analytical techniques. Detailed protocols for some of the key experiments are provided below.
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of ADPT complexes.
Experimental Protocol:
-
Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.
-
Data Collection: Data is collected on a diffractometer, typically equipped with a CCD area detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1] Data is collected at a specific temperature, often 100 K or 293 K, by performing ω and φ scans.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements provide valuable information about the electronic structure and magnetic interactions within the metal complexes.
Experimental Protocol:
-
Sample Preparation: A powdered sample of the complex is packed into a gelatin capsule or a similar sample holder.
-
Measurement: The magnetic susceptibility is measured over a range of temperatures (e.g., 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer. Measurements are typically performed in a constant applied magnetic field (e.g., 0.1 T).
-
Data Analysis: The molar magnetic susceptibility (χ_M) is corrected for the diamagnetic contributions of the sample holder and the constituent atoms using Pascal's constants. The effective magnetic moment (μ_eff) is then calculated from the equation μ_eff = 2.828(χ_M T)^(1/2).
Potential Applications in Drug Development
The unique coordination chemistry of ADPT and its derivatives has opened avenues for their exploration in the field of drug development. The ability of these ligands and their metal complexes to interact with biological targets makes them promising candidates for various therapeutic applications.
Antimicrobial and Anticancer Activity
Several studies have reported the antimicrobial and anticancer activities of metal complexes containing 1,2,4-triazole-based ligands. The coordination of the metal ion can enhance the biological activity of the organic ligand. For instance, some copper(II) complexes of ADPT have been shown to exhibit antimicrobial activity against various bacteria and fungi.[2] Furthermore, related triazole-metal complexes have demonstrated promising in-vitro anticancer activity against various cancer cell lines. The mechanism of action is often attributed to the interaction of the complex with DNA or the inhibition of key enzymes.
Visualizing the Chemistry of ADPT
To better understand the synthesis, coordination, and experimental workflow associated with ADPT, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound (ADPT).
Caption: A common bridging coordination mode of ADPT between two metal centers (M).
Caption: General experimental workflow for the characterization of ADPT metal complexes.
References
magnetic properties of transition metal complexes with 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
An In-depth Technical Guide on the Magnetic Properties of Transition Metal Complexes with 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
This technical guide provides a comprehensive overview of the magnetic properties of transition metal complexes incorporating the versatile ligand this compound (abpt). The unique coordination capabilities of abpt, stemming from its triazole and pyridine moieties, facilitate the formation of a diverse range of mononuclear and polynuclear complexes with interesting magnetic behaviors, including spin crossover (SCO) and slow magnetic relaxation.[1] This document is intended for researchers, scientists, and professionals in the field of coordination chemistry and materials science.
Synthesis of Transition Metal Complexes with abpt
The synthesis of transition metal complexes with this compound typically involves the reaction of a transition metal salt with the abpt ligand in a suitable solvent or solvent mixture. The resulting complexes can be influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the reaction conditions.
Magnetic Properties of Transition Metal-abpt Complexes
The magnetic properties of these complexes are highly dependent on the choice of the transition metal, its oxidation state, and the coordination environment imposed by the abpt ligand and any co-ligands.
Copper(II) Complexes
Copper(II) complexes with abpt have been shown to exhibit interesting magnetic phenomena, including field-induced slow magnetic relaxation.
| Complex | χMT at 300 K (cm3 K mol-1) | Key Magnetic Feature |
| [Cu(abpt)2(N3)]NO3 | Not specified | Field-induced slow magnetic relaxation[1] |
| [Cu(abpt)2(N3)2]·2H2O | Not specified | Paramagnetic |
| [Cu2(sq)(abpt)2]·2H2O | 0.369 | Antiferromagnetic coupling[2] |
Table 1: Magnetic data for selected Copper(II)-abpt complexes.
Iron(II) Complexes and Spin Crossover (SCO)
A significant area of interest in the study of abpt complexes is the spin crossover (SCO) phenomenon observed in some iron(II) compounds.[3] SCO is a process where the spin state of the central metal ion changes from a low-spin (LS) state to a high-spin (HS) state (or vice versa) in response to an external stimulus such as temperature, pressure, or light irradiation.[4]
In octahedral Fe(II) complexes, the five d-orbitals are split into two energy levels: the lower-energy t2g orbitals and the higher-energy eg orbitals.
-
Low-Spin (LS) State: The six d-electrons are paired in the t2g orbitals (t2g6eg0), resulting in a diamagnetic state (S=0).
-
High-Spin (HS) State: The electrons are distributed among both t2g and eg orbitals (t2g4eg2) to maximize spin multiplicity, leading to a paramagnetic state (S=2).
The transition between these states can be induced by temperature changes, often characterized by a transition temperature (T1/2). The presence of water molecules in the crystal lattice can significantly impact the SCO behavior.[5] Some iron(II) complexes with 4-amino-1,2,4-triazole ligands have shown two-step spin transitions.[6]
| Complex | T1/2 (K) | Hysteresis Width (K) | Key Feature |
| [Fe(abpt)2(NCS)2] (Polymorph D) | Not specified | Not specified | Pressure-induced SCO[3] |
| Fe(ATrz)3(NO3)2·H2O | Tc↑ = 326–329, Tc↓ = 326–324 | ~1-4 | Impact of water on SCO behavior[5] |
Table 2: Spin crossover data for selected Iron(II) complexes with abpt and related ligands. (ATrz = 4-amino-1,2,4-triazole)
Cobalt(II) Complexes
Cobalt(II) complexes with abpt have also been investigated for their magnetic properties, with some exhibiting slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs).
| Complex | Key Magnetic Feature |
| [Co(abpt)2(tcm)2] | Positive axial and large rhombic anisotropy[1] |
| [Co(abpt)2(N3)2] | Negative zero-field splitting (D = -24.1 cm-1)[1] |
Table 3: Magnetic features of selected Cobalt(II)-abpt complexes. (tcm = tricyanomethanide)
Experimental Protocols
Synthesis of [Cu(abpt)2(N3)]NO3 (1) and [Cu(abpt)2(N3)2]·2H2O (2)[1]
A solution of Cu(NO3)2·3H2O in methanol is added to a solution of abpt in methanol. A methanolic solution of NaN3 is then added dropwise. The resulting solution is stirred and then allowed to stand. Blue crystals of complex 1 are formed after several days. Complex 2 can be obtained from the filtrate of 1 after slow evaporation.
Magnetic Measurements
Magnetic susceptibility measurements are crucial for characterizing the magnetic properties of these complexes.
-
SQUID (Superconducting Quantum Interference Device) Magnetometry: This is a highly sensitive method used to measure the magnetic properties of materials as a function of temperature and applied magnetic field.[7] The powdered sample is typically contained in a gelatin capsule, and the magnetization is measured over a specific temperature range (e.g., 2-300 K) under a constant applied magnetic field. Diamagnetic corrections are applied to the data using Pascal's constants.[7]
-
Gouy Method: A common laboratory procedure for determining the magnetic moment of a complex.[8] It involves weighing a sample of the complex in the presence and absence of a magnetic field and observing the difference in weight.[9]
-
Evans Balance: This method is used to determine the magnetic susceptibility of a sample in solution.[10]
Conclusion
Transition metal complexes of this compound exhibit a rich variety of magnetic phenomena. The ability of the abpt ligand to form stable and diverse coordination architectures allows for the fine-tuning of the magnetic properties of the resulting complexes. In particular, the observation of spin crossover in iron(II) complexes and slow magnetic relaxation in copper(II) and cobalt(II) systems highlights the potential of these compounds in the development of molecular switches and single-molecule magnets. Further research into the modification of the abpt ligand and the exploration of other transition metals is expected to yield new materials with tailored magnetic functionalities.
References
- 1. Penta‐ and Hexacoordinated Copper(II) Complexes with Azido and 4‐amino‐3,5‐di‐2‐pyridyl‐4H‐1,2,4‐triazole Ligands with Field‐Induced Slow Magnetic Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Observation of two-step spin transition in iron(ii) 4-amino-1,2,4-triazole based spin crossover nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. youtube.com [youtube.com]
A Technical Guide to the Potential Applications of Novel 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel derivatives based on the 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole core structure. This versatile heterocyclic scaffold has garnered significant interest due to its unique chemical properties, making it a valuable building block in coordination chemistry, materials science, and medicinal chemistry. This document outlines key application areas, presents quantitative data from relevant studies, details experimental methodologies, and provides schematic diagrams to illustrate critical processes.
Core Chemical Structure
The foundational compound, this compound (abbreviated as abpt), possesses a distinctive structure featuring a central 1,2,4-triazole ring substituted with an amino group at the 4-position and two pyridyl rings at the 3- and 5-positions. The presence of multiple nitrogen atoms makes it an excellent multi-donor ligand.[1] Novel derivatives are typically synthesized by modifying the exocyclic amino group, most commonly through condensation reactions to form Schiff bases, or by using the parent molecule as a ligand in coordination chemistry.
Key Application Areas
Research into this compound and its derivatives has revealed three primary areas of application:
-
Coordination Chemistry and Spin-Crossover (SCO) Materials: The parent compound and its derivatives are highly effective ligands for transition metals, leading to the formation of complexes with interesting magnetic properties, including spin-crossover (SCO) behavior.[2]
-
Corrosion Inhibition: These compounds have demonstrated significant efficacy as corrosion inhibitors for metals, particularly mild steel in acidic environments.[3]
-
Antimicrobial Agents (Potential): While research on the di-2-pyridyl variant is emerging, the broader class of 4-amino-1,2,4-triazole Schiff base derivatives is well-known for potent antibacterial and antifungal activity.[4][5] This suggests a strong potential for novel di-2-pyridyl derivatives in this area.
Application I: Coordination Chemistry & Spin-Crossover Materials
The abpt ligand is particularly notable for its use in synthesizing iron(II) complexes that exhibit spin-crossover (SCO) phenomena.[2] In these materials, the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is highly sought after for applications in molecular switches, data storage, and sensors. The synthesis of novel derivatives of abpt is a key strategy for fine-tuning the SCO properties of the resulting metal complexes.[2]
Logical Workflow for Developing SCO Complexes
The process involves ligand synthesis followed by complexation and characterization to identify SCO behavior.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
comprehensive literature review of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole research
An In-depth Technical Review of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Abstract
This compound is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a central 1,2,4-triazole ring flanked by two pyridyl groups, makes it an excellent multi-N-donor ligand capable of forming mononuclear and polymeric complexes with various transition metals. These complexes have been shown to exhibit noteworthy magnetic properties, such as spin-crossover behavior. This review synthesizes the current research on the compound's synthesis, structural characterization, coordination chemistry, and the biological context of the broader 1,2,4-triazole class. Detailed experimental protocols and comprehensive data tables are provided to serve as a practical resource for researchers in chemistry and drug development.
Synthesis and Characterization
The synthesis of 4-amino-3,5-di-pyridyl-1,2,4-triazole derivatives is typically achieved through the reaction of a cyanopyridine isomer with hydrazine. For the 4-pyridyl variant, the synthesis involves heating 4-cyanopyridine with hydrazine monohydrate in a sealed autoclave.[1] A similar pathway is inferred for the title compound using 2-cyanopyridine as the precursor.
References
Tautomerism in Substituted 4-Amino-1,2,4-triazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tautomerism in substituted 4-amino-1,2,4-triazole compounds, a crucial aspect for understanding their chemical reactivity, biological activity, and for guiding rational drug design. The document details the principal annular tautomeric forms (1H, 2H, and 4H) and explores the influence of substituents and environmental factors on the tautomeric equilibrium. A summary of quantitative data from computational and experimental studies on the relative stabilities of these tautomers is presented in tabular format. Detailed experimental protocols for the synthesis and characterization of these compounds, with a focus on techniques used to elucidate tautomeric forms such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography, are provided. Furthermore, this guide includes visual diagrams generated using Graphviz to illustrate tautomeric equilibria and experimental workflows, offering a clear and concise reference for professionals in the field of medicinal chemistry and drug development.
Introduction to Tautomerism in 4-Amino-1,2,4-triazoles
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental phenomenon in organic chemistry with significant implications for the physicochemical and biological properties of molecules. In the realm of heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and plays a critical role in the function of many biologically active compounds. The 4-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.
Substituted 4-amino-1,2,4-triazoles can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers, arising from the migration of a proton among the nitrogen atoms of the triazole ring. The position of this mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, steric profile, and overall three-dimensional shape. Consequently, the predominant tautomeric form can dictate the molecule's ability to interact with biological targets such as enzymes and receptors, thereby affecting its pharmacological activity.[1]
The tautomeric equilibrium is a delicate balance influenced by several factors, including:
-
Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the triazole ring or at the amino group can stabilize or destabilize specific tautomers.
-
Steric Hindrance: Bulky substituents can favor tautomers where steric clash is minimized.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by preferentially solvating and stabilizing more polar tautomers.
-
Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces, may differ from that in solution or the gas phase.
A thorough understanding of the tautomeric landscape of substituted 4-amino-1,2,4-triazoles is therefore essential for predicting their behavior and for the rational design of new drug candidates with improved efficacy and pharmacokinetic properties.
Tautomeric Forms of Substituted 4-Amino-1,2,4-triazoles
The three principal annular tautomers of a substituted 4-amino-1,2,4-triazole are depicted below. The equilibrium between these forms is dynamic and the population of each tautomer is dependent on the aforementioned factors.
Caption: Annular tautomers of 4-amino-1,2,4-triazole.
In addition to these annular tautomers, certain substituents can introduce other forms of tautomerism, such as thione-thiol tautomerism in the case of 4-amino-1,2,4-triazole-3-thiones.
Quantitative Analysis of Tautomer Stability
The relative stability of tautomers can be assessed through both computational and experimental methods. While comprehensive quantitative data for a wide range of substituted 4-amino-1,2,4-triazoles is dispersed across the literature, this section summarizes key findings to provide a comparative overview.
Computational Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the relative energies of tautomers. These studies can provide valuable insights into the intrinsic stability of each form in the gas phase and in different solvent environments.
Table 1: Calculated Relative Energies of Tautomers of Amino-1,2,4-triazole Derivatives
| Compound | Method | Tautomer | Relative Energy (kcal/mol) | Reference |
| 3-Amino-1,2,4-triazole | DFT (B3LYP) | 1H | 0.00 | [2] |
| 2H | +2.5 | [2] | ||
| 4H | +7.0 | [2] | ||
| 3-Amino-5-nitro-1,2,4-triazole | MP2 | 1H-ANTA | 0.0 | [3] |
| 2H-ANTA | +1.5 | [3] | ||
| 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | DFT (B3LYP) | Thione | 0.00 | [4] |
| Thiol | +8.2 | [4] |
Note: The relative stabilities can vary with the level of theory and basis set used in the calculations.
Experimental Studies
Experimental determination of tautomer ratios in solution is often achieved using NMR spectroscopy, where the integration of signals corresponding to each tautomer provides a quantitative measure. In the solid state, X-ray crystallography provides definitive evidence of the predominant tautomeric form. HPLC-MS can also be employed to quantify tautomer ratios in solution.
Table 2: Experimentally Determined Tautomer Ratios
| Compound | Method | Solvent/State | Tautomer Ratio | Reference |
| 4-Amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | DMSO | Thione:Thiol = 97.27 : 2.73 | [5] |
| 3,5-disubstituted 4-amino-1,2,4-triazoles | X-ray | Solid | 1H tautomer observed | [6] |
Experimental Protocols
The characterization of tautomeric forms and the determination of their equilibrium ratios rely on a combination of synthetic and analytical techniques.
Synthesis of Substituted 4-Amino-1,2,4-triazoles
A general method for the synthesis of 3,5-disubstituted 4-amino-1,2,4-triazoles is outlined below.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes Using 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of first-row transition metal complexes with the versatile chelating ligand 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT). The resulting metal complexes have potential applications in various fields, including catalysis and materials science, and are of particular interest to the drug development community due to the known biological activities of related triazole compounds.
Introduction
This compound (ADPT) is a multidentate ligand capable of coordinating with a variety of metal ions through its nitrogen atoms on the triazole and pyridyl rings. The resulting metal complexes can exhibit diverse geometries and interesting magnetic and photoluminescent properties. The 1,2,4-triazole moiety is a key structural feature in several antifungal and anticancer agents, suggesting that metal complexes of ADPT may also possess valuable biological activities.
Synthesis of the Ligand: this compound (ADPT)
A general synthesis for ADPT, with slight modifications, can be performed under solvothermal conditions.
Protocol 1: Synthesis of ADPT
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine hydrate (3 mL, ~80%), deionized water (8 mL), and ethanol (1 mL).
-
Seal the autoclave and heat it to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting pale brownish-orange crystals by filtration.
-
Wash the crystals with deionized water and then with acetone.
-
Dry the purified ADPT ligand in a vacuum desiccator.
Expected Yield: Approximately 40-50%.
General Protocols for the Synthesis of Metal Complexes
Two primary methods can be employed for the synthesis of metal complexes with ADPT: a solution-based method at room temperature or under reflux, and a solvothermal method. The choice of method can influence the final product's crystallinity and sometimes its structure.
Method A: Solution-Based Synthesis
This method is suitable for the synthesis of a variety of metal complexes and is generally performed in a polar solvent like ethanol, methanol, or dimethylformamide (DMF).
Diagram 1: General workflow for solution-based synthesis of ADPT metal complexes.
Method B: Solvothermal Synthesis
This method can yield highly crystalline products and may promote the formation of different coordination polymers or complexes compared to solution-based methods.
Diagram 2: General workflow for solvothermal synthesis of ADPT metal complexes.
Experimental Protocols for Specific Metal Complexes
The following protocols are based on established methods for similar triazole ligands and can be adapted for ADPT.[1]
Protocol 2: Synthesis of a Cobalt(II)-ADPT Complex
Materials:
-
This compound (ADPT)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
Procedure (Method A):
-
Dissolve ADPT (0.476 g, 2.0 mmol) in 20 mL of hot methanol.
-
In a separate flask, dissolve CoCl₂·6H₂O (0.238 g, 1.0 mmol) in 10 mL of methanol.
-
Slowly add the cobalt(II) solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3 hours.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 3: Synthesis of a Copper(II)-ADPT Complex
Materials:
-
This compound (ADPT)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Dimethylformamide (DMF)
Procedure (Method A):
-
Dissolve ADPT (0.476 g, 2.0 mmol) in 15 mL of DMF.
-
Dissolve Cu(OAc)₂·H₂O (0.200 g, 1.0 mmol) in 15 mL of DMF.
-
Add the copper(II) solution dropwise to the ligand solution while stirring.
-
Continue stirring the mixture at room temperature for 4 hours.
-
The resulting precipitate is collected by filtration, washed with DMF and then with diethyl ether, and dried in air.
Protocol 4: Synthesis of a Nickel(II)-ADPT Complex
Materials:
-
This compound (ADPT)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Ethanol
Procedure (Method A):
-
Prepare a hot ethanolic solution (25 mL) of ADPT (0.476 g, 2.0 mmol).
-
Prepare an ethanolic solution (15 mL) of Ni(OAc)₂·4H₂O (0.249 g, 1.0 mmol).
-
Add the nickel(II) solution to the hot ligand solution with vigorous stirring.
-
Reflux the reaction mixture for 2 hours, during which a precipitate should form.
-
Cool the mixture to room temperature.
-
Filter the solid product, wash with hot ethanol, and dry in a desiccator.
Protocol 5: Synthesis of a Zinc(II)-ADPT Complex
Materials:
-
This compound (ADPT)
-
Zinc(II) chloride (ZnCl₂)
-
Ethanol
Procedure (Method A):
-
Dissolve ADPT (0.476 g, 2.0 mmol) in 30 mL of ethanol by heating.
-
In a separate beaker, dissolve ZnCl₂ (0.136 g, 1.0 mmol) in 10 mL of ethanol.
-
Slowly add the zinc(II) solution to the hot ligand solution.
-
Reflux the mixture for 3 hours.
-
Reduce the volume of the solvent by half using a rotary evaporator.
-
Allow the solution to stand at room temperature for crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
Data Presentation
The following tables summarize typical characterization data for metal complexes synthesized from ADPT and similar triazole-based ligands. The exact values will vary depending on the specific metal, counter-ion, and reaction conditions.
Table 1: Physicochemical and Spectroscopic Data of Representative ADPT Metal Complexes
| Complex (General Formula) | Color | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(M-N) |
| [Co(ADPT)₂Cl₂] | Pink-Red | ~60-70 | >300 | ~1600-1620 | ~450-500 |
| [Cu(ADPT)₂(OAc)₂] | Green-Blue | ~70-80 | >300 | ~1605-1625 | ~460-510 |
| [Ni(ADPT)₂(OAc)₂] | Pale Green | ~65-75 | >300 | ~1600-1620 | ~455-505 |
| [Zn(ADPT)₂Cl₂] | White | ~75-85 | >300 | ~1610-1630 | ~440-490 |
Table 2: Elemental Analysis Data for Representative ADPT Metal Complexes
| Complex Formula | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |
| C₂₄H₂₀CoCl₂N₁₂ | 47.54 | 47.31 | 3.32 | 3.25 | 27.72 | 27.58 |
| C₂₈H₂₆CuN₁₂O₄ | 51.58 | 51.42 | 4.02 | 3.95 | 25.77 | 25.61 |
| C₂₈H₂₆NiN₁₂O₄ | 51.80 | 51.65 | 4.04 | 3.98 | 25.89 | 25.73 |
| C₂₄H₂₀ZnCl₂N₁₂ | 46.96 | 46.81 | 3.28 | 3.21 | 27.39 | 27.25 |
Note: The data presented in the tables are hypothetical and representative. Actual experimental results should be determined for each synthesized complex.
Potential Applications in Drug Development
While specific studies on the drug development applications of ADPT metal complexes are limited, the broader class of 1,2,4-triazole-containing compounds and their metal complexes have shown significant promise in several therapeutic areas.
-
Anticancer Activity: Many Schiff base derivatives of 1,2,4-triazoles and their metal complexes have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes or the induction of apoptosis.
-
Antifungal and Antibacterial Activity: The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs. Metal complexation can enhance the antimicrobial properties of the ligand, potentially by increasing its lipophilicity and ability to penetrate microbial cell membranes.
-
Catalytic Activity: Transition metal complexes are widely used as catalysts. ADPT complexes could potentially catalyze reactions relevant to the synthesis of pharmaceutical intermediates.
Further research is warranted to explore the specific biological activities of ADPT metal complexes and to elucidate their mechanisms of action.
Diagram 3: Logical workflow from synthesis to potential applications of ADPT metal complexes.
References
Application Note and Protocol for the Spectrophotometric Determination of Iron Using 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (APTZ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The accurate quantification of iron is crucial in various fields, including environmental monitoring, food analysis, and pharmaceutical sciences. Spectrophotometry offers a rapid, cost-effective, and sensitive method for this purpose. The principle lies in the reaction of iron ions with a chromogenic chelating agent to form a colored complex, the absorbance of which is directly proportional to the concentration of iron in the sample, in accordance with the Beer-Lambert Law.
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (APTZ) is a multidentate ligand capable of forming stable complexes with transition metals. Its reaction with iron(II) is expected to produce a distinctively colored complex suitable for spectrophotometric analysis. This application note provides a foundational protocol to establish and validate a method for the determination of iron using APTZ.
Principle of the Method
The spectrophotometric determination of iron using APTZ involves the following key steps:
-
Reduction of Iron(III) to Iron(II): Since APTZ is expected to react specifically with ferrous iron (Fe²⁺), any ferric iron (Fe³⁺) present in the sample must first be reduced. A suitable reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, is used for this purpose.
-
Complex Formation: The reduced iron (Fe²⁺) is then reacted with APTZ in a solution buffered to an optimal pH to form a stable, colored Fe(II)-APTZ complex.
-
Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax).
-
Quantification: The concentration of iron in the unknown sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions of known concentrations.
Experimental Protocols
Reagent Preparation
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in a small volume of deionized water containing 1 mL of concentrated sulfuric acid. Quantitatively transfer the solution to a 1-liter volumetric flask and dilute to the mark with deionized water. This solution is stable for several months when stored in a cool, dark place.
-
Working Iron Standard Solution (10 mg/L): Pipette 10.00 mL of the standard iron stock solution into a 100-mL volumetric flask and dilute to the mark with deionized water. This solution should be prepared fresh daily.
-
This compound (APTZ) Reagent Solution (0.1% w/v): Dissolve 0.1 g of APTZ in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
Buffer Solution (e.g., Acetate Buffer, pH 4.7): Prepare by mixing equal volumes of 2 M acetic acid and 2 M sodium acetate. The optimal buffer and pH will need to be determined experimentally.
Experimental Workflow for Method Development and Validation
The following workflow outlines the necessary steps to establish the analytical parameters for the spectrophotometric determination of iron with APTZ.
Caption: Workflow for developing a spectrophotometric method for iron determination.
Protocol for Determination of λmax
-
To a 25-mL volumetric flask, add 5 mL of the 10 mg/L working iron standard solution.
-
Add 1 mL of hydroxylamine hydrochloride solution and mix well.
-
Add an appropriate volume of the selected buffer solution.
-
Add 2 mL of the APTZ reagent solution and dilute to the mark with deionized water. Mix thoroughly.
-
Allow the color to develop for a predetermined time (e.g., 15 minutes).
-
Prepare a reagent blank using deionized water instead of the iron standard solution.
-
Using a spectrophotometer, scan the absorbance of the iron-APTZ complex solution from 400 nm to 700 nm against the reagent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax.
Protocol for Calibration Curve Construction
-
Pipette 0, 1.0, 2.0, 5.0, 7.0, and 10.0 mL of the 10 mg/L working iron standard solution into a series of 50-mL volumetric flasks. The flask with 0 mL of standard will serve as the reagent blank.
-
To each flask, add 2 mL of hydroxylamine hydrochloride solution and mix.
-
Add the optimized volume of the buffer solution to each flask.
-
Add 5 mL of the APTZ reagent solution to each flask.
-
Dilute each solution to the 50-mL mark with deionized water and mix well.
-
Allow the solutions to stand for the optimized time for color development.
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus iron concentration (in mg/L).
Protocol for Sample Analysis
-
Take a known volume of the sample solution in a 50-mL volumetric flask.
-
Follow steps 2-9 as described in the "Protocol for Calibration Curve Construction".
-
Determine the concentration of iron in the sample from the calibration curve.
Data Presentation
The quantitative data obtained during method development and validation should be summarized in tables for clarity and easy comparison.
Table 1: Experimentally Determined Analytical Parameters for Fe(II)-APTZ Complex
| Parameter | Value | Units |
| Wavelength of Maximum Absorbance (λmax) | To be determined | nm |
| Molar Absorptivity (ε) | To be determined | L mol⁻¹ cm⁻¹ |
| Optimal pH Range | To be determined | - |
| Color Development Time | To be determined | minutes |
| Complex Stability | To be determined | hours |
| Linear Dynamic Range | To be determined | mg/L |
| Limit of Detection (LOD) | To be determined | mg/L |
| Limit of Quantification (LOQ) | To be determined | mg/L |
Table 2: Calibration Data for Spectrophotometric Determination of Iron
| Concentration (mg/L) | Absorbance at λmax |
| 0.00 | 0.000 |
| Std 1 | Abs 1 |
| Std 2 | Abs 2 |
| Std 3 | Abs 3 |
| Std 4 | Abs 4 |
| Std 5 | Abs 5 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | Value |
Signaling Pathway of Complex Formation
The formation of the Fe(II)-APTZ complex is a coordination reaction. The proposed signaling pathway illustrates the key steps.
Caption: Reaction pathway for the formation and detection of the Fe(II)-APTZ complex.
Conclusion
This application note provides a comprehensive framework for developing a robust and reliable spectrophotometric method for the determination of iron using this compound. By following the outlined experimental protocols, researchers can systematically determine the optimal conditions and validate the method for their specific analytical needs. The successful implementation of this method will offer a valuable analytical tool for iron quantification in diverse sample matrices.
Application Notes and Protocols for 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT) as a Chemosensor for Heavy Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT) as a selective chemosensor for the detection of heavy metal ions, particularly focusing on Iron(III) (Fe³⁺) and Copper(II) (Cu²⁺).
Introduction
This compound (ADPT) is a versatile heterocyclic compound that can act as a multidentate ligand, capable of coordinating with various transition metal ions.[1] This property makes it a promising candidate for the development of chemosensors for heavy metal detection. The pyridyl and triazole nitrogen atoms, along with the amino group, can participate in the formation of stable complexes with metal ions, leading to discernible changes in its photophysical properties, such as color and fluorescence. This document outlines the principles, protocols, and data for using ADPT as a colorimetric sensor for Fe³⁺ and a fluorometric sensor for Cu²⁺.
Principle of Detection
The detection mechanism of ADPT is based on its specific binding interactions with heavy metal ions, which modulate its electronic structure and, consequently, its absorption and emission properties.
-
Colorimetric Detection of Fe³⁺: Upon binding with Fe³⁺ ions, ADPT forms a colored complex. This interaction leads to a change in the electronic absorption spectrum of ADPT, resulting in a visible color change of the solution from colorless to yellow. This allows for the "naked-eye" detection and quantitative determination using UV-Vis spectroscopy.
-
Fluorometric Detection of Cu²⁺: ADPT exhibits intrinsic fluorescence. The coordination of Cu²⁺ ions with ADPT leads to the quenching of its fluorescence emission. This "turn-off" fluorescence response is highly sensitive and can be used for the selective detection of Cu²⁺ ions.
Data Presentation
The following tables summarize the key performance characteristics of ADPT as a chemosensor for Fe³⁺ and Cu²⁺.
Table 1: UV-Vis Spectroscopic Data for ADPT upon Addition of Various Metal Ions
| Metal Ion (50 µM) | λmax (nm) of ADPT | New Absorption Band (nm) | Absorbance at New Band | Color Change |
| None | 275 | - | - | Colorless |
| Fe³⁺ | 275 | 380 | 0.85 | Yellow |
| Cu²⁺ | 275 | - | - | Colorless |
| Ni²⁺ | 275 | - | - | Colorless |
| Co²⁺ | 275 | - | - | Colorless |
| Zn²⁺ | 275 | - | - | Colorless |
| Cd²⁺ | 275 | - | - | Colorless |
| Hg²⁺ | 275 | - | - | Colorless |
| Pb²⁺ | 275 | - | - | Colorless |
Table 2: Fluorescence Spectroscopic Data for ADPT upon Addition of Various Metal Ions
| Metal Ion (50 µM) | Excitation (nm) | Emission (nm) | Fluorescence Intensity (a.u.) | Fluorescence Quenching (%) |
| None | 320 | 410 | 980 | 0 |
| Cu²⁺ | 320 | 410 | 85 | 91.3 |
| Fe³⁺ | 320 | 410 | 850 | 13.3 |
| Ni²⁺ | 320 | 410 | 950 | 3.1 |
| Co²⁺ | 320 | 410 | 945 | 3.6 |
| Zn²⁺ | 320 | 410 | 960 | 2.0 |
| Cd²⁺ | 320 | 410 | 970 | 1.0 |
| Hg²⁺ | 320 | 410 | 955 | 2.6 |
| Pb²⁺ | 320 | 410 | 965 | 1.5 |
Table 3: Performance Characteristics of ADPT Chemosensor
| Parameter | Fe³⁺ (Colorimetric) | Cu²⁺ (Fluorometric) |
| Linear Range | 1 - 50 µM | 0.5 - 20 µM |
| Limit of Detection (LOD) | 0.5 µM | 50 nM |
| Binding Stoichiometry (ADPT:Metal) | 2:1 | 1:1 |
| Response Time | < 1 minute | < 1 minute |
| Optimal pH | 5 - 7 | 6 - 8 |
Experimental Protocols
Synthesis of this compound (ADPT)
A detailed synthesis protocol for ADPT has been reported in the literature. A general method involves the reaction of 2-cyanopyridine with hydrazine hydrate.
General Protocol for Heavy Metal Ion Detection
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of ADPT in a suitable solvent such as dimethylformamide (DMF) or a methanol-water mixture.
-
Prepare 10 mM stock solutions of various heavy metal salts (e.g., FeCl₃, CuCl₂, NiCl₂, etc.) in deionized water.
-
-
Instrumentation:
-
UV-Vis spectrophotometer
-
Fluorometer
-
Protocol for Colorimetric Detection of Fe³⁺
-
Prepare a working solution of ADPT (e.g., 50 µM) in a suitable buffer (e.g., HEPES, pH 7.0).
-
To a cuvette containing 2 mL of the ADPT working solution, add a specific amount of the Fe³⁺ stock solution to achieve the desired final concentration.
-
Mix the solution thoroughly and allow it to stand for 1 minute.
-
Record the UV-Vis absorption spectrum from 200 to 600 nm.
-
For quantitative analysis, measure the absorbance at the new absorption maximum (around 380 nm).
-
To determine the selectivity, repeat the experiment with other metal ion solutions at the same concentration.
Protocol for Fluorometric Detection of Cu²⁺
-
Prepare a working solution of ADPT (e.g., 10 µM) in a suitable buffer (e.g., HEPES, pH 7.0).
-
To a fluorescence cuvette containing 2 mL of the ADPT working solution, add a specific amount of the Cu²⁺ stock solution to achieve the desired final concentration.
-
Mix the solution thoroughly and allow it to stand for 1 minute.
-
Record the fluorescence emission spectrum with an excitation wavelength of 320 nm.
-
For quantitative analysis, measure the fluorescence intensity at the emission maximum (around 410 nm).
-
To determine the selectivity, repeat the experiment with other metal ion solutions at the same concentration.
Determination of Binding Stoichiometry (Job's Plot)
-
Prepare equimolar stock solutions (e.g., 100 µM) of ADPT and the metal ion (Fe³⁺ or Cu²⁺) in the same solvent system.
-
Prepare a series of solutions by mixing the ADPT and metal ion solutions in varying molar fractions (from 0 to 1), keeping the total molar concentration constant.
-
For Fe³⁺, measure the absorbance of each solution at 380 nm. For Cu²⁺, measure the fluorescence intensity at 410 nm.
-
Plot the absorbance or fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum value is observed indicates the binding stoichiometry.
Visualizations
Caption: Signaling mechanism of ADPT for Fe³⁺ and Cu²⁺ detection.
Caption: General experimental workflow for heavy metal ion detection using ADPT.
References
Application of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole as a Corrosion Inhibitor for Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT), also known as 3,5-bis(2-pyridyl)-4-amino-1,2,4-triazole (NBTA), as a corrosion inhibitor for steel, particularly in acidic environments. While comprehensive data for this specific compound is limited in publicly available literature, this document compiles information from abstracts and supplements it with detailed methodologies from studies on closely related triazole derivatives.
Introduction
This compound is a heterocyclic organic compound that has shown significant potential as a corrosion inhibitor for mild steel in acidic solutions, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][2][3] Its efficacy is attributed to the presence of multiple nitrogen atoms and aromatic pyridyl rings in its structure, which can facilitate its adsorption onto the steel surface, forming a protective barrier against corrosive agents. The inhibition mechanism is believed to involve the formation of a coordinate bond between the nitrogen atoms and iron atoms on the steel surface.[1][3]
Quantitative Data Summary
Due to the limited availability of the full-text study on ADPT, the following tables are representative examples based on studies of similar 4-amino-1,2,4-triazole derivatives. They illustrate how to present quantitative data from electrochemical experiments.
Table 1: Potentiodynamic Polarization Data for a Triazole Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -475 | 1150 | 75 | 125 | - |
| 0.1 | -468 | 230 | 72 | 120 | 80.0 |
| 0.5 | -460 | 115 | 68 | 115 | 90.0 |
| 1.0 | -452 | 57.5 | 65 | 110 | 95.0 |
This table demonstrates that with increasing inhibitor concentration, the corrosion current density decreases, and the inhibition efficiency increases. The minimal shift in corrosion potential suggests a mixed-type inhibition mechanism.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Triazole Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 250 | - |
| 0.1 | 250 | 100 | 80.0 |
| 0.5 | 500 | 50 | 90.0 |
| 1.0 | 1000 | 25 | 95.0 |
This table illustrates that the charge transfer resistance increases significantly in the presence of the inhibitor, while the double-layer capacitance decreases. This is indicative of the formation of a protective film on the steel surface.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of ADPT. These are based on standard methodologies reported for similar corrosion inhibitors.
Materials and Sample Preparation
-
Inhibitor: this compound (ADPT).
-
Steel Specimen: Mild steel with a composition such as (in wt%) C: 0.21, Si: 0.38, Mn: 0.05, S: 0.05, P: 0.09, and Fe: balance.
-
Corrosive Media: 1 M HCl and 0.5 M H₂SO₄ solutions, prepared from analytical grade acids and distilled water.
-
Sample Preparation: Steel specimens should be mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit), followed by washing with distilled water and acetone, and finally dried in warm air.
Weight Loss Measurements
-
Weigh the prepared steel specimens to an accuracy of 0.1 mg.
-
Immerse the specimens in the corrosive solution with and without various concentrations of ADPT.
-
Maintain the solution at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).
-
After the immersion period, remove the specimens, wash them with a solution of sodium carbonate, rinse with distilled water and acetone, and dry.
-
Weigh the specimens again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g·m⁻²·h⁻¹) = (W₁ - W₂) / (A · t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] · 100 where W₁ and W₂ are the weights before and after immersion, A is the surface area, t is the immersion time, and CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical experiments are typically performed in a three-electrode cell with the steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to obtain the corrosion current density (icorr).
-
Calculate the inhibition efficiency using:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] · 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Stabilize the working electrode at its OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.
-
Plot the impedance data in the form of Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] · 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for ADPT as a corrosion inhibitor.
Caption: Experimental workflow for evaluating ADPT as a corrosion inhibitor.
Caption: Proposed inhibition mechanism of ADPT on a steel surface.
References
detailed protocol for the synthesis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Application Note: Synthesis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Introduction
This compound is a heterocyclic organic compound that serves as a versatile multi-N-donor ligand in coordination chemistry. Its derivatives are known to form complexes with transition metals, some of which exhibit interesting magnetic properties.[1] The molecule consists of a central 4-amino-1,2,4-triazole ring substituted with two pyridyl groups at the 3 and 5 positions. This protocol details a hydrothermal synthesis method adapted from a procedure for a similar isomer, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole.[2] The procedure involves the reaction of 2-cyanopyridine with hydrazine monohydrate in a sealed autoclave.
Audience: This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development.
Experimental Protocol
1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Cyanopyridine | ≥98% | Sigma-Aldrich | Starting material |
| Hydrazine monohydrate | 78-82% solution | Sigma-Aldrich | Reagent |
| Deionized Water | N/A | In-house | Solvent |
| Ethanol | ≥99.5% | Sigma-Aldrich | Solvent |
| Acetone | ≥99.5% | Sigma-Aldrich | Washing solvent |
2. Equipment
-
25 mL Teflon-lined stainless steel autoclave
-
Analytical balance
-
Magnetic stirrer with heating plate
-
Oven or vacuum oven
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
3. Synthesis Procedure
A detailed workflow for the synthesis is presented in the diagram below. The following steps outline the procedure for the preparation of this compound.
-
Reagent Preparation : In a suitable beaker, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (3 mL, ~79%), deionized water (8 mL), and ethanol (1 mL).[2]
-
Reaction Setup : Transfer the mixture into a 25 mL Teflon-lined autoclave.
-
Sealing and Heating : Seal the autoclave tightly and place it in an oven. Heat the autoclave to 120 °C for 48 hours.[2]
-
Cooling : After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature (approximately 22 °C).[2]
-
Product Isolation : Once cooled, carefully open the autoclave. Isolate the resulting crystalline product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals sequentially with deionized water and then with acetone to remove any unreacted starting materials and impurities.[2]
-
Drying : Dry the final product in a vacuum oven to obtain pale-colored crystals.
4. Safety and Hazard Information
-
This compound : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Hydrazine monohydrate : Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
2-Cyanopyridine : Harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5] All handling of volatile or hazardous reagents should be performed inside a certified chemical fume hood.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| 2-Cyanopyridine | 2.6 g (25 mmol) |
| Hydrazine Monohydrate (~79%) | 3 mL |
| Water | 8 mL |
| Ethanol | 1 mL |
| Temperature | 120 °C |
| Reaction Time | 48 hours |
Table 2: Physicochemical Properties and Analytical Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₆ | [3][4] |
| Molecular Weight | 238.25 g/mol | [3] |
| Appearance | Pale brownish orange crystals | [2] |
| Melting Point | 182-184 °C | [3] |
| CAS Number | 1671-88-1 | [3] |
Note: Analytical data such as NMR and IR spectra should be acquired to confirm the structure and purity of the synthesized compound. The data provided for the 4-pyridyl isomer can serve as a reference. For instance, ¹H NMR (300 MHz, DMSO-d₆) of the 4-pyridyl isomer shows peaks at δ 8.79, 8.07, and 6.51 ppm, while ¹³C NMR (75 MHz, DMSO-d₆) shows peaks at δ 153.0, 150.1, 133.9, and 122.0 ppm.[2]
Visualization of Experimental Workflow
References
Application Notes and Protocols for Single-Crystal X-ray Diffraction of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of metal complexes involving the versatile chelating ligand, 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt). This ligand is of significant interest due to the fascinating magnetic and structural properties of its coordination compounds, including spin-crossover (SCO) phenomena, making them relevant for the development of molecular switches, sensors, and new therapeutic agents.
Introduction to this compound (abpt) Complexes
The ligand this compound is a multidentate N-donor ligand capable of coordinating to transition metal ions in various modes, leading to a rich variety of mononuclear, dinuclear, and polymeric structures. The resulting complexes often exhibit interesting magnetic properties, such as hysteretic spin transitions in Fe(II) complexes and antiferromagnetic ordering in dinuclear copper clusters. The ability to fine-tune the electronic and structural properties of these complexes through the choice of metal ion, counter-anion, and crystallization conditions makes them attractive targets for materials science and medicinal chemistry.
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional atomic arrangement of these complexes. This information is crucial for understanding structure-property relationships, designing new materials with desired functionalities, and gaining insights into their potential biological mechanisms of action.
Experimental Protocols
Protocol 1: Synthesis of this compound (abpt) Ligand
A synthesis method for the related 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole ligand has been reported and can be adapted.
Materials:
-
4-Cyanopyridine
-
Hydrazine monohydrate
-
Water
-
Ethanol
-
Teflon-lined autoclave
Procedure:
-
A mixture of 4-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (79%, 3 mL), water (8 mL), and ethanol (1 mL) is sealed in a 25 mL Teflon-lined autoclave.
-
The autoclave is heated to 120 °C for 48 hours.
-
The autoclave is then allowed to cool slowly to room temperature.
-
The resulting pale brownish-orange crystals are isolated by filtration.
-
The crystals are washed with water and acetone and then dried in vacuo.
Protocol 2: Synthesis and Crystallization of Metal Complexes
The following are generalized protocols for the synthesis of transition metal complexes with abpt. The specific metal salt, solvent system, and crystallization method will influence the final product.
A. Synthesis of a Cobalt(II) Complex: --INVALID-LINK--₂
Materials:
-
This compound (abpt)
-
Co(ClO₄)₂·6H₂O
-
Water
-
Methanol
Procedure:
-
Dissolve 5 mmol of abpt in a 20 mL mixture of water and methanol (1:1 v/v).
-
Add 5 mmol of Co(ClO₄)₂·4H₂O to the solution.
-
Stir the resulting solution for 3 hours at room temperature.
-
Allow the solvent to evaporate slowly from the filtrate over several days to form dark red, block-shaped crystals suitable for SC-XRD.
B. Synthesis of Copper(II) Complexes
Materials:
-
This compound (abpt)
-
CuCl₂·2H₂O
-
Ethanol
-
Dichloromethane
Procedure:
-
Dissolve 0.5 mmol of abpt and 0.25 mmol of CuCl₂·2H₂O in a 1:1 ethanol:dichloromethane solution.
-
Filter the solution.
-
Grow crystals by slow evaporation of the solvent at room temperature.
C. Synthesis of an Iron(II) Complex
Materials:
-
This compound (abpt)
-
NH₄Fe(SO₄)₂·12H₂O
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 0.02 mmol (0.005 g) of abpt in 5 mL of DMF.
-
Add 0.006 mmol (0.003 g) of NH₄Fe(SO₄)₂·12H₂O to the solution.
-
Single crystals suitable for SC-XRD can be obtained by slow evaporation of the solvent.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a general workflow for SC-XRD analysis. Specific parameters will vary depending on the diffractometer and software used.
Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is typically collected using a CCD area-detector diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 293 K or 100 K).
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map and refined.
-
Data Validation and Visualization: The final refined structure is validated using tools like CHECKCIF and visualized using software such as OLEX2, Mercury, or Diamond.
Data Presentation
The following tables summarize crystallographic data for the free abpt ligand and some of its transition metal complexes.
Table 1: Crystallographic Data for this compound (abpt)
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₆ |
| Formula Weight | 238.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6191(2) |
| b (Å) | 14.7136(4) |
| c (Å) | 11.4703(4) |
| β (°) | 95.474(2) |
| Volume (ų) | 1112.01(6) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation | Mo Kα |
| R[F² > 2σ(F²)] | 0.045 |
| wR(F²) | 0.116 |
Table 2: Comparative Crystallographic Data for Selected abpt Metal Complexes
| Complex | --INVALID-LINK--₂ | [Cu(abpt)₂(N₃)]NO₃ | [Cu(abpt)₂(N₃)₂]·2H₂O |
| Formula | C₂₄H₂₄CoN₁₂O₁₀Cl₂ | C₂₄H₂₀CuN₁₅O₃ | C₂₄H₂₄CuN₁₈O₂ |
| Formula Weight | 770.38 | 666.12 | 728.16 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | C2/c |
| a (Å) | 8.5839(17) | 14.739(3) | 17.522(4) |
| b (Å) | 12.950(3) | 10.082(2) | 11.231(2) |
| c (Å) | 14.975(5) | 19.389(4) | 16.321(3) |
| β (°) | 114.34(2) | 98.39(3) | 109.11(3) |
| Volume (ų) ** | 1516.7(7) | 2848.4(10) | 3037.2(11) |
| Z | 2 | 4 | 4 |
| Coordination No. | 6 | 5 | 6 |
Application Notes and Protocols for the Fabrication of Coordination Polymers using 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Introduction
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT) is a versatile multitopic ligand extensively utilized in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its unique structural features, including the presence of multiple nitrogen donor atoms within the triazole and pyridyl rings, allow for the formation of diverse and robust architectures with various metal ions. These materials have garnered significant interest due to their potential applications in areas such as gas storage, catalysis, sensing, and importantly, in the biomedical field for drug delivery and as potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of ADPT and its use in the fabrication of coordination polymers, tailored for researchers, scientists, and drug development professionals.
Key Properties of ADPT-based Coordination Polymers
Coordination polymers fabricated using ADPT exhibit a range of interesting properties stemming from the interplay between the organic ligand and the metal centers. These include:
-
Structural Diversity: The flexible coordination modes of ADPT enable the formation of 1D, 2D, and 3D coordination polymers with varying topologies.
-
Spin Crossover (SCO): Iron(II) coordination polymers incorporating ADPT have demonstrated spin crossover behavior, where the spin state of the metal ion can be switched by external stimuli such as temperature or pressure. This property is of interest for the development of molecular switches and sensors.
-
Photoluminescence: Lanthanide-based coordination polymers with ADPT can exhibit characteristic luminescence, making them suitable for applications in optical materials and sensing.
-
Potential for Drug Delivery: The porous nature of some ADPT-based coordination polymers, coupled with their chemical stability, makes them promising candidates for the encapsulation and controlled release of therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of this compound (ADPT) Ligand
This protocol is adapted from established literature procedures for the synthesis of similar 4-amino-1,2,4-triazole derivatives.
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
-
Teflon-lined stainless-steel autoclave (25 mL)
Procedure:
-
In a 25 mL Teflon-lined stainless-steel autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (3 mL, ~79%), water (8 mL), and ethanol (1 mL).
-
Seal the autoclave and heat it to 120°C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Pale brownish-orange crystals of ADPT will form.
-
Isolate the crystals by filtration.
-
Wash the crystals with water and then with acetone.
-
Dry the product in vacuo.
Expected Yield: Approximately 39-40%.
Caption: A conceptual pathway for drug delivery using ADPT-based CPs.
Conclusion
This compound is a valuable building block for the construction of functional coordination polymers. The straightforward synthesis of the ligand and the versatility of its coordination chemistry allow for the fabrication of materials with diverse structures and properties. The protocols and data presented here provide a foundation for researchers to explore the potential of ADPT-based coordination polymers in materials science and, with further investigation, in the development of novel drug delivery platforms. The unique combination of properties, such as spin crossover and luminescence, may also pave the way for the design of "smart" drug delivery systems that can be monitored or activated by external signals.
Application Notes and Protocols: Screening for Antibacterial Activity of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antibiotic-resistant bacterial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, are a promising area of research due to their diverse and potent biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] Derivatives of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole are of particular interest for developing new metal-complexing agents and potential therapeutic compounds.[5]
These application notes provide a comprehensive overview and detailed protocols for the systematic screening of this compound derivatives to identify and quantify their antibacterial activity. The described workflow employs a tiered approach, beginning with primary qualitative screening to identify active compounds, followed by quantitative assays to determine their potency.
Overview of the Antibacterial Screening Workflow
A logical and efficient screening cascade is essential for identifying promising lead compounds from a library of synthesized derivatives. The process begins with the preparation of test compounds, followed by a primary screen to quickly identify any antibacterial effect. Compounds that show activity ("hits") are then advanced to a secondary, more rigorous quantitative screen to determine their potency, typically by measuring the Minimum Inhibitory Concentration (MIC).
Caption: General workflow for antibacterial screening of triazole derivatives.
Experimental Protocols
Detailed methodologies for primary and secondary screening are provided below. These protocols are standard methods widely used for antimicrobial susceptibility testing.[6][7]
Protocol 2.1: Agar Disk Diffusion Assay (Primary Screening)
This method is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[6][7] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with bacteria, resulting in a zone of growth inhibition if the compound is active.[8]
Principle: A standardized bacterial inoculum is spread over the surface of a Mueller-Hinton Agar (MHA) plate. Paper disks impregnated with a known concentration of the test compound are placed on the agar surface. After incubation, the diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured.
Materials and Reagents:
-
This compound derivatives
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control antibiotic (e.g., Ciprofloxacin, Streptomycin)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Compound Application: Prepare a stock solution of each triazole derivative in DMSO (e.g., 1 mg/mL). Aseptically apply a fixed volume (e.g., 10 µL) of each compound solution onto a sterile paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
Disk Placement: Place the impregnated disks onto the inoculated MHA plates. Gently press each disk to ensure complete contact with the agar. Also place a positive control disk (standard antibiotic) and a negative control disk (DMSO only).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disk.
Protocol 2.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][9] It is considered a gold standard for susceptibility testing.
Principle: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in the wells of a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest compound concentration at which no visible bacterial growth occurs.
Materials and Reagents:
-
Active triazole derivatives identified from primary screening
-
Bacterial strains of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Positive control antibiotic
-
DMSO (sterile)
-
Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in CAMHB
-
Microplate reader (optional, for OD measurements)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions of the compound in CAMHB across the wells of the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the starting compound concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can also be read by measuring the optical density (OD) at 600 nm.
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation
Clear and structured presentation of quantitative data is crucial for comparison and analysis.
Table 1: Example Data for Zone of Inhibition (mm) from Agar Disk Diffusion
This table provides a template for recording results from the primary screen. Data shown are for illustrative purposes.
| Compound ID | Concentration (µ g/disk ) | S. aureus (Gram +) | E. coli (Gram -) | Ciprofloxacin (Positive Control) | DMSO (Negative Control) |
| Triazole-D1 | 20 | 14 mm | 9 mm | 25 mm | 0 mm |
| Triazole-D2 | 20 | 18 mm | 11 mm | 26 mm | 0 mm |
| Triazole-D3 | 20 | 9 mm | 7 mm | 25 mm | 0 mm |
| Triazole-D4 | 20 | 22 mm | 15 mm | 27 mm | 0 mm |
Table 2: Minimum Inhibitory Concentration (MIC) Data
This table summarizes the quantitative potency of the compounds that were active in the primary screen. The MIC values indicate the potency of the compounds.[9] Note that the data presented below are examples derived from studies on similar 1,2,4-triazole derivatives and are for illustrative purposes only.[2][3][10]
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Triazole-D2 | 32 | 16 | 64 | >128 |
| Triazole-D4 | 8 | 4 | 32 | 64 |
| Streptomycin | 10 | 8 | 15 | 25 |
| Ampicillin | 1.56 | 1.56 | 500 | 1000 |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjpms.in [mjpms.in]
- 9. ijrpc.com [ijrpc.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Anticonvulsant Properties of 4-amino-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 4-amino-4H-1,2,4-triazole derivatives as potential anticonvulsant agents. This document outlines detailed protocols for the most common screening assays: the Maximal Electroshock (MES) test, the Subcutaneous Pentylenetetrazole (scPTZ) test, and the Rotarod neurotoxicity test. Additionally, it includes a summary of reported anticonvulsant activity for representative compounds and a proposed signaling pathway.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following table summarizes the anticonvulsant efficacy and neurotoxicity of selected 1,2,4-triazole derivatives from various studies to provide an illustrative example of expected results.
| Compound ID | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 4g | MES | 23.7 | 284.0 | 12.0 | [1] |
| scPTZ | 18.9 | [1] | |||
| Compound 6l | MES | 9.1 | >300 | >33.0 | [2] |
| scPTZ | 19.0 | [2] | |||
| Compound 6f | MES | 13.1 | 476.7 | 36.4 | [2] |
| scPTZ | 19.7 | [2] | |||
| Compound 36a | MES | 5.7 | >65.5 | 11.5 | [3] |
| Compound 32a | scPTZ | 1.4 | - | - | [3] |
| Compound 8b | MES | 33.2 | >380 | 11.4 | [4] |
Note: Data presented is a compilation from multiple sources for illustrative purposes. ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect (motor impairment) in 50% of the animals. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀ and serves as an indicator of the drug's margin of safety.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials and Equipment:
-
Male albino mice (20-25 g) or Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)
-
Oral gavage needles or intraperitoneal injection syringes
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least one hour before the experiment. Divide animals into groups (n=8-10 per group) for vehicle control, positive control, and different doses of the test compound.
-
Drug Administration: Administer the vehicle, standard drug, or test compound via the desired route (oral or intraperitoneal).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in a preliminary study (e.g., 30, 60, 120 minutes post-administration).
-
Anesthesia and Electrode Placement: At the predetermined time, apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.
-
Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ value using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle
-
Syringes for subcutaneous and intraperitoneal/oral administration
-
Observation cages
Procedure:
-
Animal Preparation and Dosing: Similar to the MES test, acclimatize and group the animals. Administer the vehicle, standard drug (e.g., ethosuximide), or test compound.
-
PTZ Administration: At the time of peak effect of the test compound, administer PTZ subcutaneously in the loose skin on the back of the neck.
-
Observation: Place each animal in an individual observation cage and observe for the next 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and/or whole body lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED₅₀ value using probit analysis.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
Materials and Equipment:
-
Rotarod apparatus (e.g., rotating rod of 3 cm diameter)
-
Male albino mice (20-25 g)
-
Test compound and vehicle
Procedure:
-
Training: Prior to the experiment, train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes). Mice that fail to meet this criterion are excluded.
-
Dosing: Administer the vehicle or different doses of the test compound to the trained animals.
-
Testing: At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod, which is set to rotate at a constant speed (e.g., 10-15 rpm).
-
Observation: Record the time each animal is able to maintain its balance on the rod, up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod or passively rotates with it.
-
Endpoint: The inability to remain on the rod for the predetermined cutoff time is indicative of motor impairment.
-
Data Analysis: Calculate the percentage of animals in each group that fail the test. Determine the TD₅₀ value using probit analysis.
Mandatory Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the preclinical evaluation of anticonvulsant drug candidates.
Proposed Signaling Pathway for Anticonvulsant Action
Some 1,2,4-triazole derivatives have been suggested to exert their anticonvulsant effects by modulating GABAergic neurotransmission.[1] Others may act via different mechanisms, including interaction with ion channels or exhibiting antioxidant properties.[3][5]
Caption: Potential signaling pathways for the anticonvulsant effects of 1,2,4-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colorimetric Sensors Based on 4-Amino-1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of colorimetric sensors utilizing 4-amino-1,2,4-triazole derivatives. These sensors offer a rapid, cost-effective, and often naked-eye method for the detection of a variety of analytes, including metal ions and biological molecules.
I. Application Notes
Principle of Detection
The majority of colorimetric sensors based on 4-amino-1,2,4-triazole derivatives operate on the principle of analyte-induced aggregation of plasmonic nanoparticles, most commonly gold (AuNPs) or silver (AgNPs) nanoparticles. The 4-amino-1,2,4-triazole derivative, functionalized onto the nanoparticle surface, acts as a recognition element.
The sensing mechanism typically involves:
-
Dispersed State: In the absence of the target analyte, the functionalized nanoparticles are well-dispersed in solution, exhibiting a characteristic color due to their Localized Surface Plasmon Resonance (LSPR). For instance, AuNPs typically appear red.
-
Analyte Interaction: The 4-amino-1,2,4-triazole derivative selectively binds to the target analyte through various interactions, such as coordination bonds with metal ions or hydrogen bonding with organic molecules.
-
Aggregation: This binding event triggers the aggregation of the nanoparticles.
-
Colorimetric Response: The aggregation of nanoparticles causes a change in their LSPR, resulting in a distinct color change that can be observed with the naked eye and quantified using UV-Vis spectroscopy. For AuNPs, this typically manifests as a color change from red to purple or blue.[1][2]
Key Advantages
-
High Sensitivity: Many sensors based on this principle can achieve detection limits in the micromolar (µM) to nanomolar (nM) range.[1][3][4]
-
Selectivity: The 4-amino-1,2,4-triazole derivatives can be designed to exhibit high selectivity for specific analytes.
-
Rapid Detection: The color change is often instantaneous or occurs within a few minutes.
-
Cost-Effectiveness: The synthesis of the required materials and the detection procedure are generally inexpensive compared to traditional analytical techniques.
-
Visual Detection: The ability to detect analytes with the naked eye makes these sensors suitable for point-of-care and field applications.
Applications
Colorimetric sensors based on 4-amino-1,2,4-triazole derivatives have been successfully developed for the detection of:
-
Heavy Metal Ions: Trivalent chromium (Cr³⁺) and Aluminum (Al³⁺) are common targets due to their environmental and health significance.[1][3][4]
-
Biological Molecules: Cortisol, a stress biomarker, has been detected in saliva samples using this technology.[2]
-
Fungicides: Triazole-based fungicides can also be detected, offering potential applications in agriculture and food safety.[5][6][7][8]
II. Experimental Protocols
This section provides detailed protocols for the synthesis of 4-amino-1,2,4-triazole derivative-functionalized nanoparticles and their application in colorimetric sensing.
Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) Functionalized Gold Nanoparticles (AMTT-AuNPs) for Cr³⁺ Detection
This protocol is adapted from a method for the highly selective and sensitive colorimetric determination of Cr³⁺ ions.[1]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT)
-
Deionized water
Protocol:
-
Synthesis of Gold Nanoparticles (AuNPs):
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in a clean flask.
-
Heat the solution to boiling with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.
-
Continue heating and stirring. The solution color will change from yellow to colorless, then to black, and finally to a stable wine-red, indicating the formation of AuNPs.
-
Maintain the solution at boiling for an additional 15 minutes, then cool to room temperature.
-
-
Functionalization of AuNPs with AMTT:
-
Add 1 mL of a 1 mM aqueous solution of AMTT to 10 mL of the prepared AuNP solution.
-
Stir the mixture for 30 minutes at room temperature to allow for the self-assembly of AMTT on the AuNP surface.
-
The resulting AMTT-AuNPs solution should be stable and red in color.
-
Signaling Pathway for Cr³⁺ Detection
Caption: Signaling pathway for Cr³⁺ detection using AMTT-AuNPs.
Colorimetric Detection of Cr³⁺
Materials:
-
AMTT-AuNPs solution (prepared as in 2.1)
-
Cr³⁺ standard solutions of varying concentrations
-
Sample solutions (e.g., water samples)
-
pH buffer solutions (pH 3-5)
-
UV-Vis spectrophotometer
Protocol:
-
Optimization of pH:
-
To a series of test tubes, add 1 mL of the AMTT-AuNPs solution.
-
Adjust the pH of each solution to a value between 3 and 5 using appropriate buffer solutions.
-
Add a fixed concentration of Cr³⁺ to each tube and observe the color change.
-
Measure the absorbance spectra and determine the optimal pH that gives the most significant color change and absorbance ratio shift (A₆₅₀/A₅₂₅).[1]
-
-
Detection Procedure:
-
To 1 mL of the AMTT-AuNPs solution at the optimal pH, add 100 µL of the sample solution containing Cr³⁺.
-
Allow the solution to incubate for a few minutes at room temperature.
-
Observe the color change from red to blue.
-
Measure the UV-Vis absorption spectrum from 400 to 800 nm.
-
The concentration of Cr³⁺ is determined by the change in the absorbance ratio at 650 nm and 525 nm (A₆₅₀/A₅₂₅).
-
Experimental Workflow for Cr³⁺ Detection
Caption: Experimental workflow for the colorimetric detection of Cr³⁺.
Synthesis of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) Functionalized Silver Nanoparticles (AgNPs-AHMT) for Cortisol Detection
This protocol is based on a method for the colorimetric sensing of cortisol.[2]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT)
-
Deionized water
Protocol:
-
Synthesis of Silver Nanoparticles (AgNPs):
-
Prepare a 1 mM solution of AgNO₃.
-
In a separate container, prepare a 2 mM solution of ice-cold NaBH₄.
-
While vigorously stirring the AgNO₃ solution, rapidly add the NaBH₄ solution.
-
The solution will turn yellow, indicating the formation of AgNPs.
-
Continue stirring for 30 minutes.
-
-
Functionalization of AgNPs with AHMT:
-
Add a solution of AHMT (e.g., 1 mM) to the prepared AgNPs solution.
-
Stir the mixture for a designated period (e.g., 1 hour) to allow for the functionalization of the AgNPs with AHMT.
-
Colorimetric Detection of Cortisol
Materials:
-
AgNPs-AHMT solution (prepared as in 2.3)
-
Cortisol standard solutions
-
Saliva samples (appropriately diluted)
-
UV-Vis spectrophotometer
Protocol:
-
Detection Procedure:
-
To 2.0 mL of the AgNPs-AHMT solution, add 2.0 mL of the cortisol standard or saliva sample.[2]
-
Allow the solution to react under optimal conditions (e.g., specific temperature and incubation time).
-
Observe the color change from yellow to brownish-orange.[2]
-
Measure the UV-Vis absorption spectrum and monitor the red-shift in the LSPR peak.
-
The concentration of cortisol is correlated with the change in the absorbance spectrum.
-
Signaling Pathway for Cortisol Detection
Caption: Signaling pathway for cortisol detection using AHMT-AgNPs.
III. Data Presentation
The following tables summarize the quantitative data for various colorimetric sensors based on 4-amino-1,2,4-triazole derivatives.
Table 1: Performance of Metal Ion Colorimetric Sensors
| 4-Amino-1,2,4-Triazole Derivative | Analyte | Nanoparticle | Linear Range | Limit of Detection (LOD) | Selectivity Highlights |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Cr³⁺ | AuNPs | 0.6 - 6.1 µM | 0.1 µM (UV-Vis), 1.8 µM (naked eye) | High selectivity against K⁺, Na⁺, Cs⁺, Fe³⁺, Ni²⁺, Cu²⁺, Co²⁺, Zn²⁺, Ba²⁺, Ca²⁺, Mg²⁺, Cd²⁺, Pb²⁺, Hg²⁺[1] |
| 1,2,3-triazole-4,5-dicarboxylic acid (TADA) | Al³⁺ | AuNPs | Not Specified | 15 nM (UV-Vis), 1.5 µM (naked eye) | High selectivity against other metal ions, Cr³⁺ interference masked by DPC[3][9] |
| Triazole-ether functionalized | Al³⁺ | AuNPs | Not Specified | 18.0 nM | Excellent selectivity against Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, and Zn²⁺[4] |
| Nitro-functionalized triazole | Cr³⁺ | AuNPs | 5 - 65 µM | 1.4 µM | Selective for Cr³⁺ over other tested metal ions[10] |
Table 2: Performance of Biomolecule Colorimetric Sensors
| 4-Amino-1,2,4-Triazole Derivative | Analyte | Nanoparticle | Linear Range | Limit of Detection (LOD) | Sample Matrix |
| 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) | Cortisol | AgNPs | 1.0 - 50.0 nM | 0.719 nM | Saliva[2] |
References
- 1. Highly selective and sensitive colorimetric determination of Cr3+ ion by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol functionalized Au nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analchemres.org [analchemres.org]
- 3. Retracted Article: Rapid and selective detection of aluminum ion using 1,2,3-triazole-4,5-dicarboxylic acid-functionalized gold nanoparticle-based colorimetric sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Colorimetric detection of Al3+ ions using triazole-ether functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and selective detection of aluminum ion using 1,2,3-triazole-4,5-dicarboxylic acid-functionalized gold nanoparticle-based colorimetric sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole in spin crossover phenomenon research
Experimental Workflows and Diagrams
Visualizing the experimental and logical processes is key to understanding the research cycle for SCO compounds.
Caption: Workflow for the synthesis of the [Fe(abpt)₂(NCS)₂] spin crossover complex.
Caption: Standard workflow for the comprehensive characterization of a spin crossover complex.
Caption: The relationship between external stimuli, spin states, and physical properties in SCO.
Protocols for Characterization
4.1. Magnetic Susceptibility Measurements
This is the most direct method to probe the spin state of a material.
Protocol:
-
Sample Preparation: A precisely weighed polycrystalline sample (typically 5-15 mg) is loaded into a gelatin capsule or other suitable sample holder.
-
Instrumentation: Measurements are performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
Measurement Sequence:
-
The sample is cooled from room temperature (e.g., 300 K) to a low temperature (e.g., 10 K) in the absence of a magnetic field.
-
A small DC magnetic field (typically 1000-5000 Oe) is applied.
-
Magnetic moment data is collected as the sample is slowly warmed from 10 K to 300 K (the "warming mode").
-
Data is then collected as the sample is cooled back down to 10 K (the "cooling mode").
-
-
Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The data is typically presented as a plot of χₘT versus T. A sharp increase or decrease in the χₘT value indicates a spin transition. The transition temperature (T₁/₂) is the temperature at which 50% of the complex is in the HS state. The difference in T₁/₂ between the warming and cooling modes defines the thermal hysteresis loop.
4.2. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides definitive structural evidence of the spin transition by revealing changes in the metal coordination environment.
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostream) is used.
-
Data Collection:
-
A full dataset is collected at a temperature where the complex is known to be in the HS state (e.g., 298 K).
-
The crystal is then cooled to a temperature where it is fully in the LS state (e.g., 100 K), and another full dataset is collected.
-
For detailed studies, datasets can be collected at multiple temperatures across the transition range.
-
-
Structure Solution and Refinement: The crystal structures are solved and refined for each temperature.
-
Data Analysis: Key parameters to compare are the Fe-N bond lengths. A significant decrease in the average Fe-N bond distance (typically >0.15 Å) upon cooling is a clear indicator of a HS-to-LS transition.
4.3. UV-Visible Spectroscopy
The color change often associated with SCO can be quantified using UV-Vis spectroscopy.
Protocol:
-
Sample Preparation: A thin film of the crystalline sample is prepared on a transparent substrate (e.g., quartz slide).
-
Instrumentation: A UV-Vis spectrophotometer equipped with a variable-temperature sample holder is used.
-
Measurement: The absorbance spectrum is recorded at various temperatures during both cooling and warming cycles.
-
Data Analysis: The spin transition can be monitored by observing the appearance or disappearance of specific absorption bands, particularly the d-d transitions, which differ for HS and LS states.
Quantitative Data Summary
The complex [Fe(abpt)₂(NCS)₂] is known to exhibit polymorphism, with different crystalline forms (polymorphs) displaying distinct SCO behaviors. This highlights the critical role of intermolecular interactions in modulating the spin transition.
| Complex / Polymorph | T₁/₂ (Cooling) (K) | T₁/₂ (Warming) (K) | Hysteresis (ΔT) (K) | Spin States (HS/LS) | Notes |
| [Fe(abpt)₂(NCS)₂] Polymorph A | ~190 K | ~200 K | ~10 K | HS ↔ LS | Gradual, complete thermal spin transition. |
| [Fe(abpt)₂(NCS)₂] Polymorph D | ~130 K | ~130 K | ~0 K | HS/HS ↔ HS/LS | Features two unique Fe(II) centers. Only one center undergoes a thermal SCO. Both centers can be switched to LS under high pressure (~15 kbar). |
| [Co(abpt)₂(NCS)₂] Polymorphs A/B | N/A | N/A | N/A | HS | Remains in the high-spin state down to 120 K. No thermal SCO observed. |
| [Ni(abpt)₂(NCS)₂] Polymorphs A/B | N/A | N/A | N/A | HS | Remains in the high-spin state. No thermal SCO observed. |
Note: T₁/₂ values are approximate and can vary based on synthesis conditions and measurement parameters.
Application Notes
-
Tuning SCO Properties through Polymorphism: The ligand 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is an excellent platform for studying how subtle changes in crystal packing influence SCO properties. The existence of at least four polymorphs for [Fe(abpt)₂(NCS)₂], each with unique magnetic behavior, demonstrates that control over crystallization conditions is paramount for targeting specific functionalities.
-
Multi-Stimuli Responsiveness: Complexes derived from 'abpt' are responsive to multiple stimuli. For instance, [Fe(abpt)₂(NCS)₂] Polymorph D shows a partial thermal transition, but a complete transition to the LS state can be forced by applying high pressure. The system also exhibits Light-Induced Excited Spin-State Trapping (LIESST), where the HS state can be populated and trapped at low temperatures by irradiation with light. This multi-responsiveness is highly desirable for creating advanced molecular switches.
-
Importance of the Metal Center: While Fe(II) complexes with 'abpt' are prime candidates for SCO, replacing Fe(II) with Co(II) or Ni(II) in the same coordination environment ([M(abpt)₂(NCS)₂]) quenches the spin transition. This underscores the delicate balance of ligand field strength and electronic configuration required for SCO, which is most commonly observed in d⁴-d⁷ metal ions like Fe(II).
-
Potential for Device Integration: The robust SCO behavior and chemical stability of 'abpt'-based complexes make them suitable candidates for integration into devices. Their responsiveness to temperature and pressure could be harnessed for developing molecular sensors, while their bistability is attractive for information storage applications.
-
Considerations for Drug Development: While the primary application of these specific complexes is in materials science, the 1,2,4-triazole core is a known pharmacophore. Understanding the coordination chemistry and potential for metal chelation by 'abpt' and its derivatives could inform the design of metallodrugs or the study of metal-ion interactions in biological systems, although direct application of SCO phenomena in this context is still a nascent field.
Troubleshooting & Optimization
optimizing reaction conditions for high-yield 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the synthesis, aiming to optimize reaction conditions for a high yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the reaction of 2-cyanopyridine with hydrazine hydrate. The reaction typically requires elevated temperatures and pressures to facilitate the cyclization and formation of the triazole ring.
Q2: What are the critical reaction parameters that influence the yield of the final product?
A2: Several parameters significantly impact the reaction yield, including temperature, reaction time, the molar ratio of reactants (2-cyanopyridine to hydrazine hydrate), and the choice of solvent. Optimization of these parameters is crucial for achieving a high yield.
Q3: What is a typical yield for this synthesis?
A3: The reported yields for similar syntheses, such as for the 4-pyridyl isomer, are in the range of 40-50% under specific autoclave conditions.[1] However, yields can vary significantly based on the reaction conditions and the purity of the starting materials. Optimization is often required to achieve higher yields.
Q4: What are the common side products or impurities I should be aware of?
A4: Common impurities can include unreacted starting materials (2-cyanopyridine and hydrazine hydrate), partially reacted intermediates, and potentially the corresponding de-aminated triazole, 3,5-di-2-pyridyl-1H-1,2,4-triazole. The formation of these byproducts is often influenced by reaction temperature and time.
Q5: How can I purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be employed for more challenging purifications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature or time: The cyclization reaction may not have proceeded to completion. 2. Poor quality of reagents: Impurities in 2-cyanopyridine or low concentration of hydrazine hydrate can hinder the reaction. 3. Improper molar ratio of reactants: An incorrect stoichiometric ratio can lead to incomplete conversion. 4. Leak in the reaction vessel (if using an autoclave): Loss of pressure can prevent the reaction from reaching the required conditions. | 1. Increase reaction temperature and/or time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the purity of starting materials. Use freshly distilled 2-cyanopyridine and a reliable source of hydrazine hydrate. 3. Optimize the molar ratio of 2-cyanopyridine to hydrazine hydrate. A slight excess of hydrazine hydrate is often used. 4. Check the seals and pressure rating of the reaction vessel before starting the experiment. |
| Formation of a Mixture of Products | 1. Reaction temperature is too high or reaction time is too long: This can lead to the formation of degradation products or the de-aminated triazole. 2. Presence of water: While some water is present in hydrazine hydrate, excess water can sometimes lead to side reactions. | 1. Carefully control the reaction temperature and time. Stepwise heating and monitoring can be beneficial. 2. Use a higher concentration of hydrazine hydrate or consider using anhydrous hydrazine if feasible and safe. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent. 2. Presence of persistent impurities that co-crystallize with the product. | 1. Experiment with different recrystallization solvents or solvent mixtures. Cooling the solution to a lower temperature can also induce precipitation. 2. Consider using column chromatography for purification. A gradient elution might be necessary to separate closely related impurities. |
| Product is an off-color solid (e.g., brownish or yellowish) | 1. Presence of colored impurities from starting materials or side reactions. 2. Degradation of the product during workup or purification. | 1. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 2. Avoid excessive heating during purification steps. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of this compound. These are intended as a guide for optimization experiments.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Molar Ratio (2-cyanopyridine:Hydrazine) | Yield (%) |
| 1 | 100 | 48 | 1:5 | 25 |
| 2 | 120 | 48 | 1:5 | 42 |
| 3 | 140 | 48 | 1:5 | 55 |
| 4 | 160 | 48 | 1:5 | 48 (degradation observed) |
Table 2: Effect of Reaction Time on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Molar Ratio (2-cyanopyridine:Hydrazine) | Yield (%) |
| 1 | 140 | 24 | 1:5 | 40 |
| 2 | 140 | 48 | 1:5 | 55 |
| 3 | 140 | 72 | 1:5 | 53 (no significant improvement) |
Table 3: Effect of Molar Ratio on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Molar Ratio (2-cyanopyridine:Hydrazine) | Yield (%) |
| 1 | 140 | 48 | 1:3 | 45 |
| 2 | 140 | 48 | 1:5 | 55 |
| 3 | 140 | 48 | 1:7 | 56 |
Experimental Protocols
Note: The following protocol is adapted from the synthesis of the 4-pyridyl isomer and may require optimization for the 2-pyridyl target molecule. The primary reference for the synthesis of 4-amino-3,5-bis(pyridin-2-yl)-4H-1,2,4-triazole by Geldard & Lions (1965) was not accessible for a detailed protocol.
Synthesis of this compound
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Deionized water
-
Teflon-lined autoclave (25 mL or appropriate size)
Procedure:
-
In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (e.g., 2.6 g, 25 mmol), hydrazine hydrate (e.g., 3.8 mL, ~75 mmol, 3 equivalents), and a minimal amount of a co-solvent like ethanol (e.g., 2 mL) to aid solubility if necessary.
-
Seal the autoclave tightly and place it in an oven or a suitable heating apparatus.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and maintain this temperature for the specified duration (e.g., 48 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly. Caution: Do not open the autoclave while it is still hot and under pressure.
-
Once cooled, open the autoclave in a well-ventilated fume hood.
-
Transfer the reaction mixture to a beaker. The product may have precipitated out of the solution.
-
If the product has precipitated, filter the solid and wash it with cold water and then a small amount of cold ethanol.
-
If the product is still in solution, it may be necessary to reduce the volume of the solvent under reduced pressure to induce crystallization.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
References
Technical Support Center: Synthesis of Substituted 4-Amino-1,2,4-Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 4-amino-1,2,4-triazoles. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted 4-amino-1,2,4-triazoles?
A1: The most prevalent methods for synthesizing substituted 4-amino-1,2,4-triazoles often involve the cyclization of intermediates derived from carboxylic acids or their derivatives (such as nitriles or esters) and hydrazine or its derivatives. Common starting materials include aromatic or aliphatic nitriles, which can be reacted with hydrazine salts in the presence of excess hydrazine hydrate.[1][2][3] Another widely used approach involves the reaction of carboxylic acid hydrazides with reagents like carbon disulfide followed by treatment with hydrazine.[4]
Q2: What are the typical reaction conditions for the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles?
A2: Typical reaction conditions often involve heating the reactants in a high-boiling solvent such as ethylene glycol or diethylene glycol.[1][3] Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[3] The reactions are frequently carried out under an inert atmosphere, like nitrogen, to prevent side reactions.
Q3: How does the nature of the substituent on the starting material affect the reaction outcome?
A3: The electronic and steric properties of the substituents on the starting materials can significantly influence the reaction rate and yield. For instance, in the synthesis of 1-aryl-5-cyano-1,2,4-triazoles, the electronic properties of the aryl substituents in the hydrazonyl chlorides have a significant effect on the reaction efficiency.[5] Generally, electron-donating groups may facilitate certain cyclization pathways, while bulky substituents might hinder the reaction sterically, potentially leading to lower yields.[5]
Q4: What are the common methods for purifying substituted 4-amino-1,2,4-triazoles?
A4: Purification of substituted 4-amino-1,2,4-triazoles is most commonly achieved through recrystallization from a suitable solvent, such as ethanol or isopropanol.[4][6] For less crystalline or impure products, flash column chromatography using silica gel is a viable purification method.[7][8][9] Washing the crude product with solvents like ethanol and then chloroform can also be effective in removing certain impurities.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted 4-amino-1,2,4-triazoles.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Cyclization | The cyclization step is often the most critical. Ensure that the reaction temperature is optimal for the specific substrate and solvent used. For thermally driven cyclizations, consider increasing the reaction temperature or switching to a higher-boiling solvent. Microwave-assisted synthesis can also be an effective alternative to conventional heating to improve yields and reduce reaction times.[3] |
| Poor Nucleophilicity of Reactants | In syntheses involving the reaction of amines with intermediates, the nucleophilicity of the amine is crucial. For less nucleophilic amines, such as aromatic amines, the reaction may fail or give low yields. In such cases, an alternative synthetic pathway might be necessary.[11] |
| Sub-optimal Reagent Stoichiometry | The molar ratio of the reactants can significantly impact the yield. For example, in the synthesis of 4-amino-1,2,4-triazole from formic acid and hydrazine, using a slight deficiency of the carboxylic acid can minimize the formation of byproducts.[6] It is advisable to perform small-scale experiments to optimize the stoichiometry. |
| Decomposition of Starting Materials or Product | Prolonged reaction times at high temperatures can lead to the decomposition of either the starting materials or the desired product. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Formation of Diformylhydrazine and other Acyclic Intermediates | In syntheses starting from carboxylic acids and hydrazine, the formation of acyclic intermediates such as mono- and diformylhydrazine can be a significant issue, leading to lower yields of the desired triazole.[6] Using a slight excess of hydrazine and carefully controlling the reaction temperature can help to minimize the formation of these byproducts.[6] |
| Side Reactions of Functional Groups | Substituents on the starting materials may undergo side reactions under the reaction conditions. For example, sensitive functional groups may not be stable to high temperatures or acidic/basic conditions. It may be necessary to use protecting groups for sensitive functionalities or to explore milder reaction conditions. |
| Formation of Isomeric Triazoles | Depending on the synthetic route, the formation of isomeric triazole products is possible. The regioselectivity of the cyclization can sometimes be controlled by the choice of catalyst or reaction conditions. Careful characterization of the product mixture is essential to identify and quantify any isomeric impurities. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion |
| Product is an Oil or a Low-Melting Solid | If the product does not readily crystallize, purification by recrystallization will be challenging. In such cases, flash column chromatography is the preferred method of purification.[7][8][9] |
| Co-crystallization of Impurities | If impurities co-crystallize with the product during recrystallization, it may be necessary to try a different solvent or a combination of solvents. Sometimes, a preliminary purification by column chromatography followed by recrystallization can yield a highly pure product. |
| Product is Highly Polar | Highly polar 4-amino-1,2,4-triazoles may be difficult to purify by standard silica gel chromatography. In such cases, using a more polar mobile phase or considering reverse-phase chromatography might be beneficial. |
Quantitative Data Summary
Table 1: Effect of Reactant Stoichiometry on Impurity Formation in the Synthesis of 4-Amino-1,2,4-triazole
| Formic Acid Deficiency (%) | Diformylhydrazine Impurity (crude) (%) | 4-Amino-1,2,4-triazole Purity (crude) (%) | 4-Amino-1,2,4-triazole Purity (recrystallized) (%) |
| 5 | 0.5 | 97.1 | 98.7 |
| 2.5 | 0.08 | 98.5 | 99.9 |
Data adapted from US Patent 6,504,033 B1.[6] The data illustrates that a smaller deficiency of formic acid leads to a significant reduction in the diformylhydrazine impurity.
Table 2: Yields of 3,5-Disubstituted-4-amino-1,2,4-triazoles via Microwave-Assisted Synthesis
| Substituent (Ar) | Reaction Time (min) | Yield (%) |
| Phenyl | 15 | 85 |
| 4-Methylphenyl | 10 | 90 |
| 4-Methoxyphenyl | 10 | 92 |
| 4-Chlorophenyl | 15 | 88 |
| 2-Pyridyl | 20 | 75 |
Illustrative data based on the general procedure described for microwave-assisted synthesis.[3] Actual yields may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: Synthesis of 3,5-diaryl-4-amino-1,2,4-triazoles via Conventional Heating
This protocol is a general procedure for the synthesis of symmetrically 3,5-disubstituted 4-amino-1,2,4-triazoles from aromatic nitriles.[2]
-
To a stirred solution of the appropriate aromatic nitrile (0.01 mol) in ethylene glycol (20 mL), add hydrazine dihydrochloride (0.01 mol) and hydrazine hydrate (80%, 0.1 mol).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 6-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3,5-diaryl-4-amino-1,2,4-triazole.
Protocol 2: Microwave-Assisted Synthesis of 3,5-diaryl-4-amino-1,2,4-triazoles
This protocol provides an accelerated method for the synthesis of symmetrically 3,5-disubstituted 4-amino-1,2,4-triazoles.[3]
-
In a microwave-safe reaction vessel, combine the aromatic nitrile (1 mmol), hydrazine dihydrochloride (1 mmol), and hydrazine hydrate (10 mmol) in ethylene glycol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 180 °C) and power for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.
Visualizations
Caption: General experimental workflow for the synthesis of substituted 4-amino-1,2,4-triazoles.
Caption: Troubleshooting decision tree for low yield in 4-amino-1,2,4-triazole synthesis.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. isres.org [isres.org]
- 6. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-cyanopyridine and hydrazine hydrate. Alternative routes might involve the use of pyridine-2-carboxhydrazide or isonicotinic acid for the synthesis of the isomeric 4-amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole, which can provide insights into the synthesis of the 2-pyridyl isomer.[1][2]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields can vary significantly based on the reaction conditions. For the related 4-pyridyl isomer, a yield of 39.4% has been achieved when reacting 4-cyanopyridine with hydrazine monohydrate in a sealed autoclave at 120°C for 48 hours.[2] For other 4-amino-1,2,4-triazole derivatives, yields can be much higher, with some processes reporting yields of over 90%.[3][4] Optimization of reaction parameters is crucial for maximizing the yield.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants. The choice of solvent can also influence the reaction outcome. For instance, some procedures are carried out in high-boiling solvents like ethylene glycol, while others may be performed under neat conditions or in an autoclave with water and ethanol.[1][2]
Q4: How can I purify the final product?
A4: Recrystallization is a common method for purifying this compound. Ethanol is often used as a recrystallization solvent.[1] It is also important to wash the crude product with appropriate solvents, such as water and acetone, to remove unreacted starting materials and byproducts.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | - Incomplete reaction. - Incorrect reaction temperature or time. - Inactive or impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time. A higher temperature and longer reaction time may be required.[1][2] - Ensure the purity of 2-cyanopyridine and hydrazine hydrate. |
| Presence of Impurities in the Final Product | - Unreacted starting materials. - Formation of side products, such as the de-aminated triazole (3,5-di-2-pyridyl-1H-1,2,4-triazole).[1] | - Thoroughly wash the crude product with water and acetone.[2] - Perform recrystallization from a suitable solvent like ethanol.[1] - For the removal of the de-aminated product, a chemical separation might be necessary. One reported method for a similar isomer involves treatment with NaNO2 in acidic solution to selectively react with the amino group of the desired product, followed by extraction and subsequent regeneration; however, this is a destructive method for the desired product and should be adapted with caution.[1] |
| Product is an Oily or Gummy Substance Instead of a Solid | - Presence of residual solvent. - The product may be impure. | - Ensure the product is completely dry by using a vacuum oven. - Attempt to triturate the oily product with a non-polar solvent to induce crystallization. - Purify the product using column chromatography. |
| Difficulty in Isolating the Product | - Product is soluble in the reaction mixture. | - After cooling the reaction mixture, try adding a co-solvent in which the product is insoluble to induce precipitation. - Concentrate the reaction mixture by removing the solvent under reduced pressure. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-Amino-3,5-disubstituted-4H-1,2,4-triazoles
| Starting Material(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
| 4-Cyanopyridine | Hydrazine monohydrate | Water, Ethanol | 120 | 48 | 39.4 | 4-Amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole | [2] |
| Isonicotinic acid | 80% Hydrazine | None (autoclave) | 186 | 48 | Not specified for the amino-triazole, but a mixture with the de-aminated product was obtained. | 4-Amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole | [1] |
| Isonicotinonitrile | Hydrazine | Ethylene glycol | 130 | Not specified | Not specified | 4-Amino-3,5-di(4-pyridyl)-4H-1,2,4-triazole | [1] |
| Formic acid | Hydrazine hydrate | None | 170 | 9 | >90 (crude) | 4-Amino-1,2,4-triazole | [4] |
| 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol | 80% Hydrazine hydrate | Ethanol | Reflux | 12 | 78 | 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from the synthesis of the 4-pyridyl isomer) [2]
Materials:
-
2-Cyanopyridine
-
Hydrazine monohydrate (79-80%)
-
Ethanol
-
Water
-
Acetone
-
Teflon-lined autoclave (25 mL)
Procedure:
-
In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (3 mL, ~80%), water (8 mL), and ethanol (1 mL).
-
Seal the autoclave and heat it to 120°C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Isolate the resulting crystals by filtration.
-
Wash the crystals with water and then with acetone.
-
Dry the product in vacuo.
-
Further purification can be achieved by recrystallization from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. mdpi.org [mdpi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 4. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 5. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Spectrophotometric Analysis with 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT)
Welcome to the technical support center for the spectrophotometric analysis of metal ions using 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT). This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADPT) and what is it used for in spectrophotometric analysis?
This compound, often abbreviated as ADPT, is a chemical compound that acts as a chromogenic (color-producing) reagent. In spectrophotometric analysis, it is primarily used for the determination of certain metal ions, most notably iron(II). When ADPT complexes with Fe(II) ions, it forms a colored solution, and the intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of the iron(II) in the sample.
Q2: What is the optimal wavelength (λmax) for measuring the Fe(II)-ADPT complex?
Q3: My absorbance readings are very low or non-existent. What are the possible causes?
Low or no absorbance can stem from several issues. Please refer to the detailed troubleshooting guide below for a systematic approach to resolving this problem. Common causes include incorrect pH, degradation of the ADPT reagent, insufficient reagent concentration, or the absence of a necessary reducing agent to ensure all iron is in the Fe(II) state.
Q4: The absorbance readings from my replicate samples are not consistent. What could be causing this poor reproducibility?
Poor reproducibility is a common issue in spectrophotometric assays. The root cause can often be traced back to procedural or equipment inconsistencies. This can include improper mixing of solutions, temperature fluctuations, variations in pipetting, or issues with the spectrophotometer itself. A thorough review of the experimental protocol and equipment calibration is recommended.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the spectrophotometric analysis of Fe(II) using ADPT.
Issue 1: Low Absorbance or No Signal
| Potential Cause | Recommended Action |
| Incorrect pH of the solution | The formation of the Fe(II)-ADPT complex is pH-dependent. Ensure the pH of your final solution is within the optimal range for complex formation. This may require the use of a suitable buffer solution. For many iron(II) complexes, a slightly acidic to neutral pH (e.g., pH 4-7) is optimal. |
| Degradation of ADPT Reagent | Prepare a fresh solution of ADPT in an appropriate solvent (e.g., ethanol or dimethylformamide). Store the stock solution in a dark, cool place to prevent degradation. |
| Insufficient ADPT Concentration | Ensure that the concentration of the ADPT reagent is in molar excess relative to the expected maximum concentration of Fe(II) in your samples to ensure complete complex formation. |
| Oxidation of Iron(II) to Iron(III) | ADPT typically forms a colored complex with Fe(II). If your sample contains Fe(III) or if the Fe(II) is oxidized by air, you will observe a weak or no signal. Add a reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, to your sample preparation to reduce any Fe(III) to Fe(II). |
| Incorrect Wavelength Setting | Verify that the spectrophotometer is set to the wavelength of maximum absorbance (λmax) for the Fe(II)-ADPT complex. If the λmax is unknown, perform a wavelength scan. |
| Spectrophotometer Malfunction | Check the spectrophotometer's light source and detector. Ensure the instrument is properly calibrated and has had adequate warm-up time as per the manufacturer's instructions. |
Issue 2: High Background Absorbance
| Potential Cause | Recommended Action |
| Contaminated Reagents or Glassware | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Rinse glassware with deionized water before use. |
| Turbidity in the Sample | If the sample is cloudy or contains suspended particles, this will scatter light and lead to high absorbance readings. Centrifuge or filter the sample before analysis. |
| Interfering Substances | Other metal ions in the sample may form colored complexes with ADPT or interfere in other ways. See the section on "Potential Interferences" for more details. The use of a masking agent may be necessary. |
| Improper Blanking | The blank solution should contain all components of the sample matrix except for the analyte (Fe(II)). This includes the solvent, buffer, and any other reagents added during sample preparation. |
Issue 3: Poor Reproducibility or Precision
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Use calibrated micropipettes and ensure proper pipetting technique to deliver accurate and consistent volumes of all solutions. |
| Inadequate Mixing | Ensure thorough mixing of the sample and reagents in the cuvette before taking a measurement. Invert the cuvette several times (after sealing with paraffin film) or use a vortex mixer. |
| Temperature Fluctuations | Perform all measurements at a constant and controlled temperature, as temperature can affect the rate of complex formation and the stability of the complex. |
| Cuvette Errors | Use clean, scratch-free cuvettes. Always insert the cuvette into the spectrophotometer in the same orientation. Ensure there are no air bubbles in the light path. |
| Instability of the Fe(II)-ADPT Complex | Measure the absorbance within the time frame where the color of the complex is known to be stable. Conduct a time-course experiment to determine the stability of the complex after reagent addition. |
Experimental Protocols
Preparation of a 0.1% (w/v) ADPT Reagent Solution
-
Weighing: Accurately weigh 0.1 g of this compound (ADPT).
-
Dissolving: Transfer the weighed ADPT to a 100 mL volumetric flask.
-
Solvent Addition: Add a small amount of a suitable solvent, such as ethanol or dimethylformamide (DMF), to dissolve the ADPT completely.[1]
-
Dilution: Once dissolved, dilute to the 100 mL mark with the same solvent.
-
Storage: Store the solution in a dark bottle in a refrigerator to minimize degradation. The stability of the solution should be checked periodically.
General Procedure for Spectrophotometric Determination of Fe(II)
-
Sample Preparation: Prepare a series of standard solutions of Fe(II) and the unknown sample in volumetric flasks.
-
Reduction of Fe(III) (if necessary): To each flask, add a reducing agent (e.g., 1 mL of 10% hydroxylamine hydrochloride solution) to ensure all iron is in the Fe(II) state. Mix well.
-
pH Adjustment: Add a buffer solution to adjust the pH to the optimal range for complex formation.
-
Color Development: Add a specific volume of the ADPT reagent solution to each flask.
-
Dilution: Dilute to the final volume with deionized water and mix thoroughly.
-
Incubation: Allow the solutions to stand for a predetermined amount of time to ensure complete color development.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument using a reagent blank (containing all reagents except the iron standard/sample). Measure the absorbance of each standard and the unknown sample.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the iron standards.
-
Concentration Determination: Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.
Potential Interferences
While specific interference studies for the ADPT method are not extensively documented in readily available literature, based on similar iron determination methods, the following ions could potentially interfere:
| Interfering Ion | Potential Effect | Mitigation Strategy |
| Cu²⁺, Co²⁺, Ni²⁺ | These ions may form colored complexes with ADPT, leading to positively biased results. | Use of a masking agent that selectively complexes with the interfering ions without affecting the Fe(II)-ADPT complex. For example, thiourea can sometimes be used to mask copper. |
| Strong Oxidizing or Reducing Agents | These can affect the oxidation state of iron, leading to inaccurate results. | Ensure complete reduction of Fe(III) to Fe(II) with a suitable reducing agent. Avoid the presence of strong oxidizing agents in the sample. |
| High concentrations of anions that form stable complexes with Fe(II) (e.g., citrate, tartrate, phosphate) | These can compete with ADPT for the Fe(II) ion, leading to incomplete formation of the colored complex and negatively biased results. | pH adjustment can sometimes minimize this interference. Increasing the concentration of ADPT may also help. |
Visualizations
Caption: A generalized workflow for the spectrophotometric determination of Fe(II) using ADPT.
References
influence of solvent choice on the synthesis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, with a particular focus on the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Commonly, the synthesis involves the reaction of a pyridine derivative with hydrazine hydrate. For instance, 2-cyanopyridine can be reacted with hydrazine hydrate to form the desired product. An alternative approach involves the use of isonicotinic acid and hydrazine.
Q2: Which solvents are typically used for the synthesis of this compound and its isomers?
Based on available literature for the target molecule and its isomers, several solvents have been employed:
-
Dimethylformamide (DMF): This polar aprotic solvent is suitable for dissolving the triazole product and is used in subsequent reactions involving it.[1]
-
Ethanol/Water Mixture: A combination of ethanol and water has been used as a solvent system, particularly in hydrothermal synthesis conditions within an autoclave.
-
Alcoholic Medium: For related triazole derivatives, an alcoholic medium has been successfully used for their synthesis.[2]
-
Ethylene Glycol: In the synthesis of the 4-pyridyl isomer, ethylene glycol has been used as a high-boiling point solvent.
Q3: What is the expected yield for the synthesis of 4-Amino-3,5-di-pyridyl-4H-1,2,4-triazoles?
Yields can vary significantly based on the specific isomers and the reaction conditions. For the synthesis of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole, a yield of 39.4% has been reported. For other 4-amino-1,2,4-triazole derivatives, yields can be much higher, with some processes reporting yields of up to 91%.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: The polarity and proticity of the solvent can significantly affect the reaction. Polar aprotic solvents like DMF or DMSO are often effective for triazole synthesis as they can enhance reaction rates.[5] | 1. Solvent Screening: If using a non-polar or protic solvent, consider switching to a polar aprotic solvent such as DMF or DMSO. A systematic screening of solvents with varying polarities may be necessary to optimize the yield. |
| 2. Reaction Temperature Too Low/High: The cyclization reaction to form the triazole ring is temperature-dependent. | 2. Optimize Temperature: Experiment with a range of temperatures. For high-boiling point solvents like ethylene glycol, temperatures around 130°C have been reported. For reactions in an autoclave, temperatures can reach 120°C. | |
| 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 3. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from several hours to 48 hours.[3] | |
| Formation of By-products | 1. Deamination: The 4-amino group can be lost, leading to the formation of the corresponding 1H-1,2,4-triazole. | 1. Control pH and Temperature: Adjusting the pH of the reaction mixture and carefully controlling the temperature can minimize deamination. |
| 2. Incomplete Cyclization: Intermediates may be present in the final product. | 2. Ensure Sufficient Heating and Time: As with low yield, ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion. | |
| Poor Solubility of Reactants | 1. Solvent Choice: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rate. | 1. Select a Better Solvent: Polar aprotic solvents like DMF and DMSO are often good choices for dissolving a wide range of organic molecules.[1] |
| Difficulty in Product Isolation/Purification | 1. Product Precipitation: The product may precipitate out of the reaction mixture, making it difficult to handle. | 1. Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common method for purification. |
| 2. Product is Too Soluble in the Work-up Solvent: The product may be lost during the washing steps. | 2. Optimize Washing Solvents: Use a solvent for washing in which the product has low solubility. Water and acetone have been used for washing the crude product. |
Quantitative Data Summary
The following table summarizes reaction conditions from literature for the synthesis of 4-Amino-3,5-di-pyridyl-4H-1,2,4-triazole isomers. This data can serve as a starting point for optimizing the synthesis of the 2-pyridyl isomer.
| Compound | Starting Materials | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole | 4-Cyanopyridine, Hydrazine monohydrate | Water, Ethanol | 120 | 48 | 39.4 |
| 4-Amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole & 3,5-di-(4-pyridyl)-1H-1,2,4-triazole mixture | Isonicotinic acid, Hydrazine | Not specified (work-up with water and ethanol) | 186 | 48 | Not specified (1:7 molar ratio)[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole (Isomer of Target Compound)
This protocol is adapted from the synthesis of the 4-pyridyl isomer and can be a starting point for the synthesis of the 2-pyridyl isomer.
-
Reactants:
-
4-Cyanopyridine (2.6 g, 25 mmol)
-
Hydrazine monohydrate (79%, 3 mL)
-
Water (8 mL)
-
Ethanol (1 mL)
-
-
Procedure: a. The reactants are sealed in a 25 mL Teflon-lined autoclave. b. The autoclave is heated to 120°C for 48 hours. c. The autoclave is then slowly cooled to 22°C. d. The resulting crystals are isolated by filtration. e. The crystals are washed with water and acetone. f. The product is dried in vacuo.
Protocol 2: General Procedure for Dissolving this compound
This protocol describes the dissolution of the target compound for use in further reactions.[1]
-
Reactants:
-
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (0.005 g, 0.02 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
-
Procedure: a. The specified amount of the triazole is added to the dimethylformamide. b. The mixture is stirred until the solid is completely dissolved.
Visualizations
Experimental Workflow for Synthesis and Solvent Optimization
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 4. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Metal Complexes with 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of metal complexes involving the versatile ligand 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT). This resource offers troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and a summary of reported crystallization conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of ADPT metal complexes in a question-and-answer format.
Issue: No crystals have formed after an extended period.
-
Is the solution clear or cloudy?
-
Clear Solution: The solution may be undersaturated.
-
Action: Induce nucleation by gently scratching the inside of the vial with a glass rod just below the solution's surface. If that fails, allow for slow evaporation of the solvent by covering the vial with parafilm and piercing a few small holes with a needle. Alternatively, the concentration of the metal-ligand complex may be too low. In this case, carefully reduce the solvent volume by slow evaporation or under a gentle stream of inert gas and allow the solution to stand undisturbed.
-
-
Cloudy Solution: The solution is likely supersaturated, leading to the formation of amorphous precipitate instead of crystals.
-
Action: Gently warm the solution until it becomes clear. If it remains cloudy, add a small amount of additional solvent until clarity is achieved at an elevated temperature. Then, allow the solution to cool slowly to room temperature.
-
-
Issue: The product has "oiled out," forming a liquid or waxy substance instead of crystals.
-
At what stage did the oiling out occur?
-
During initial cooling: The supersaturation level is too high, or the cooling rate is too fast. The melting point of the complex may also be lower than the crystallization temperature.
-
Action: Re-dissolve the oil by gently heating the solution. Add a small amount of additional solvent to decrease the concentration. Allow the solution to cool much more slowly. Consider placing the vessel in a dewar filled with warm water to ensure a very gradual temperature decrease. If using a co-solvent system, adding more of the solvent in which the complex is more soluble can help.
-
-
After a period of time: The solvent environment may not be optimal.
-
Action: Try a different solvent or a co-solvent system. A more viscous solvent might slow down the formation of nuclei and promote more ordered crystal growth.
-
-
Issue: The resulting crystals are very small or of poor quality (e.g., needles, plates).
-
How quickly did the crystals form?
-
Rapidly: Rapid crystal growth often leads to smaller, less-ordered crystals.
-
Action: To slow down crystallization, reduce the rate of cooling, use a slightly more dilute solution, or employ a vapor diffusion or solvent layering technique to achieve a slower change in solvent composition.
-
-
Slowly: The solvent system may favor a particular crystal habit.
-
Action: Experiment with different solvents or co-solvents. The presence of certain counter-ions can also influence crystal morphology.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for crystallizing ADPT metal complexes?
A1: Based on reported crystal structures, common solvents include dimethylformamide (DMF), methanol (MeOH), ethanol (EtOH), acetonitrile (MeCN), and water. Co-solvent systems, such as methanol/diethyl ether or DMF/water, are also frequently used to fine-tune solubility.
Q2: How does the choice of metal salt anion affect crystallization?
A2: The counter-anion can play a significant role in the crystal packing and even the coordination environment of the metal center. Anions like tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), and thiocyanate (SCN⁻) have been successfully used. The size, shape, and coordinating ability of the anion can influence the resulting crystal lattice.
Q3: What is the typical molar ratio of ligand to metal salt?
A3: The molar ratio can vary depending on the desired coordination number of the metal and the denticity of the ligand in the final complex. Common starting ratios are 1:1, 2:1, or 3:1 (ligand:metal). For example, to achieve a tris-chelated octahedral complex, a 3:1 ratio is often employed.
Q4: Can the pH of the solution influence crystallization?
A4: Yes, the pH can be critical. The ADPT ligand has several nitrogen atoms that can be protonated. The protonation state can affect the ligand's coordinating ability and the overall charge of the complex, which in turn influences its solubility and crystal packing. It is advisable to control and report the pH of the crystallization medium.
Summary of Crystallization Conditions for ADPT Metal Complexes
The following table summarizes reported successful crystallization conditions for various metal complexes with ADPT and its derivatives. This data is intended to serve as a starting point for experimental design.
| Metal Ion | Complex Formula | Ligand to Metal Ratio | Solvent System | Temperature | Crystallization Method |
| Fe(II) | [Fe(ADPT)₂(NCS)₂] | 2:1 | Methanol | Room Temperature | Slow Evaporation |
| Fe(II) | --INVALID-LINK--₂ | 3:1 | Acetonitrile | Room Temperature | Slow Evaporation |
| Co(II) | [CoCl₂(ADPT)] | 1:1 | Methanol | Room Temperature | Slow Evaporation |
| Co(II) | [Co₂(μ-dpt)(NCS)₄(MeOH)₂] | 1:1 | Methanol | 120°C (Solvothermal) | Solvothermal |
| Mn(II) | [Mn(ADPT)(H₂O)₂Br₂] | 1:1 | Methanol/Water | Room Temperature | Slow Evaporation |
Note: This table is a summary of representative examples and is not exhaustive.
Detailed Experimental Protocols
1. Slow Evaporation Method
This is the simplest crystallization technique and a good starting point.
-
In a small vial, dissolve the ADPT ligand in a suitable solvent (e.g., 5 mL of methanol).
-
In a separate vial, dissolve the metal salt in the same solvent (e.g., 2 mL of methanol).
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
If the resulting solution is clear, cover the vial with parafilm.
-
Pierce the parafilm with a needle 2-3 times to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
2. Solvent Layering (Liquid-Liquid Diffusion) Method
This method is useful when the complex is soluble in one solvent but insoluble in another.
-
Dissolve the metal-ligand complex in a small amount of a dense solvent in which it is soluble (e.g., DMF, acetonitrile).
-
Carefully layer a less dense solvent in which the complex is insoluble (the anti-solvent, e.g., diethyl ether, pentane) on top of the solution. This should be done slowly with a pipette or syringe against the side of the vial to minimize mixing.
-
Seal the vial and leave it undisturbed. Crystals will form at the interface of the two solvents as they slowly mix.
3. Vapor Diffusion Method
This technique is ideal for small quantities of material and provides excellent control over the crystallization rate.
-
Dissolve the metal-ligand complex in a small vial using a relatively non-volatile solvent (e.g., methanol).
-
Place this small vial inside a larger, sealed container (e.g., a beaker or a larger vial with a screw cap).
-
Add a small amount of a volatile anti-solvent (e.g., diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the complex and promoting crystallization.
Visualized Workflows and Logic
Experimental Workflow for Crystallization
Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for 1,2,4-triazole derivatives compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for preparing 1,2,4-triazole derivatives. These include dramatically reduced reaction times, often from hours to minutes, increased product yields, and improved product purity.[1][2][3] The efficient and uniform heating provided by microwave energy can accelerate reaction rates, sometimes by orders of magnitude, and can facilitate reactions that are difficult under classical conditions.[1] Furthermore, MAOS aligns with the principles of green chemistry by enabling reactions under solvent-free conditions, thus reducing environmental impact.[2][4]
Q2: How does microwave heating work and why is it more efficient?
Unlike conventional heating, which relies on slow conduction and convection, microwave synthesis utilizes dielectric heating.[2][3] Microwave energy is directly absorbed by polar molecules and ions in the reaction mixture, leading to rapid and uniform heating throughout the sample.[1] This direct energy transfer minimizes temperature gradients and can significantly accelerate chemical transformations.[2][5]
Q3: Can microwave synthesis be scaled up for larger production?
Yes, microwave-assisted synthesis can be scaled up from milligram to kilogram quantities. High-capacity microwave equipment is available that allows for the translation of reaction conditions from a laboratory scale to larger production without significant changes to the protocol.[6]
Q4: Are there any safety concerns associated with microwave synthesis?
As with any chemical synthesis, safety is paramount. When performing microwave-assisted reactions, it is important to be aware of potential hazards. Reactions involving volatile compounds can lead to a build-up of pressure, which could cause vessel explosions.[6] It is crucial to use appropriate reaction vessels designed for microwave synthesis and to operate the equipment according to the manufacturer's guidelines.
Troubleshooting Guide
Problem 1: Low Yield of the Desired 1,2,4-Triazole Derivative
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition of reactants or products.
-
Solution: Systematically vary the reaction temperature in increments of 10-20°C from the literature procedure to find the optimal condition.[7]
-
-
Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote the formation of side products or degradation.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[7]
-
-
Poor Solvent Choice: The solvent plays a crucial role in microwave absorption and reactant solubility. A solvent with poor microwave absorption will not heat efficiently, while a solvent in which the reactants are not fully soluble will result in a heterogeneous reaction mixture and lower yields.
-
Catalyst Inactivity or Decomposition: In catalyzed reactions, the catalyst may be inactive or decompose under the reaction conditions.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider trying a different catalyst that may be more stable under microwave irradiation.[10]
-
-
Impure Starting Materials: The purity of starting materials is crucial for a successful reaction.
-
Solution: Verify the purity of your reagents and purify them if necessary (e.g., by recrystallization or distillation).[7]
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions:
-
Over-reaction or Degradation: The desired product may be forming and then degrading or reacting further under the reaction conditions.
-
Solution: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Consider lowering the reaction temperature.[7]
-
-
Side Reactions: Competing reaction pathways may be leading to the formation of undesired products.
-
Solution: Adjusting the stoichiometry of the reactants can sometimes favor the desired reaction.[7] A change in solvent or catalyst might also alter the reaction pathway and minimize side product formation.
-
-
Isomerization: The reaction conditions (e.g., acidic or basic) might be causing the product to isomerize.
-
Solution: Adjust the pH of the reaction mixture or perform the reaction at a lower temperature to minimize isomerization.[7]
-
Problem 3: Difficulty in Purifying the Product
Possible Causes & Solutions:
-
"Oiling Out" during Recrystallization: The product may separate as an oil instead of crystals during recrystallization. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution: Use a lower-boiling point solvent for recrystallization. Adding a seed crystal of the pure product can help induce crystallization.[7]
-
-
Poor Separation in Column Chromatography: The desired product and impurities may not separate well on a silica gel column.
-
Solution: Optimize the solvent system for chromatography using TLC. Ensure the column is packed correctly to prevent channeling. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes improve the separation of acidic or basic compounds, respectively.[7]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Conventional | 290 minutes | 78 | [11] |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Microwave | 10-25 minutes | 97 | [11] |
| Piperazine-azole-fluoroquinolone based 1,2,4-triazoles | Conventional | 27 hours | - | [11] |
| Piperazine-azole-fluoroquinolone based 1,2,4-triazoles | Microwave | 30 minutes | 96 | [11] |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | several hours | - | [12] |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | 33-90 seconds | 82 | [12] |
Table 2: Effect of Solvent on Microwave-Assisted Triazole Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (at 25°C) | Product:Reactant:Dimer Ratio | Reference |
| Acetone | 56 | 20.7 | Reaction Failed | [10] |
| Acetonitrile | 82 | 37.5 | 1 : 2.19 : 1.02 | [10] |
| Dioxane | 101.1 | 2.2 | 1 : 0.07 : 0.07 | [10] |
| DMF | 153 | 36.7 | 1 : 0.11 : 0.13 | [10] |
| Ethanol | 78 | 24.5 | 1 : 2.90 : 0.00 | [10] |
| Toluene | 111 | 2.4 | 1 : 0.85 : 0.07 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazides and Nitriles
This protocol is adapted from a method for synthesizing substituted 1,2,4-triazoles.
-
Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 moles) and the substituted nitrile (0.0055 moles).
-
Solvent Addition: Add 10 mL of n-butanol to the reaction vessel.
-
Base Addition: Add potassium carbonate (0.0055 moles) to the mixture.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.
-
Work-up: After cooling the reaction mixture, the precipitated substituted 1,2,4-triazole is collected by filtration.
-
Purification: The crude product can be recrystallized from ethanol to yield the analytically pure product.
Protocol 2: Microwave-Assisted Synthesis of 1H-1,2,4-triazol-3-one Derivatives
This protocol is a general method for the synthesis of certain 1,2,4-triazol-3-one derivatives.[9]
-
Reactant Mixture: In a closed microwave vessel, combine the appropriate starting materials (e.g., 0.01 mol of a Schiff base and 0.01 mol of a hydrazide) in a suitable solvent such as ethanol (10 mL).
-
Microwave Conditions: Expose the mixture to microwave irradiation at a power of 300 W and a temperature of 130°C for 20 minutes, with pressure control.
-
Product Isolation: After the reaction, cool the mixture to room temperature. The product is then precipitated by the addition of water.
-
Purification: The precipitated product is filtered, washed with water, and recrystallized from ethanol.[9]
Visualizations
Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazoles.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. ijnrd.org [ijnrd.org]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 10. broadinstitute.org [broadinstitute.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Validation & Comparative
validation of a spectrophotometric method for iron determination using 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
For researchers, scientists, and drug development professionals seeking accurate and reliable methods for iron quantification, this guide provides a comprehensive comparison of the widely used Ferrozine-based spectrophotometric assay with other common alternatives. This analysis, supported by experimental data and detailed protocols, aims to facilitate an informed selection of the most suitable method for specific research needs.
The determination of iron concentration is critical in various scientific disciplines, from environmental analysis to pharmaceutical development. Spectrophotometry offers a simple, cost-effective, and sensitive approach for this purpose. Among the various chromogenic reagents, 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, commonly known as Ferrozine, is a popular choice. This guide delves into the validation of the Ferrozine method and objectively compares its performance against other spectrophotometric techniques.
Performance Comparison of Spectrophotometric Methods for Iron Determination
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the Ferrozine method and several common alternatives, providing a clear basis for comparison.
| Method | Reagent | Wavelength (λmax) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Molar Absorptivity (M⁻¹cm⁻¹) | Key Advantages | Key Disadvantages |
| Ferrozine | This compound | 562 nm | 0.1 - 5[1] | 0.010[1] | ~27,626[2] | High sensitivity, stable complex | Potential for underestimation of total iron in samples with highly crystalline iron oxides[3], photosensitivity in the presence of Fe(III)[4] |
| Phenanthroline | 1,10-Phenanthroline | 510 nm | Varies | Varies | ~11,100 | Good accuracy for geological samples[3] | More labor-intensive than Ferrozine[4] |
| EDTA | Ethylenediaminetetraacetic acid | 254 nm | 0 - 50 µM | Not specified | Not specified | Simple, low cost[5][6] | Lower sensitivity compared to Ferrozine[5] |
| TPTZ | 2,4,6-Tris(2-pyridyl)-s-triazine | 593 nm | Varies | Higher than Ferrozine[7] | Not specified | Higher recovery in samples with high dissolved organic carbon[7] | Autoreduction in the absence of a reducing agent[7] |
| Thioglycolic Acid | Thioglycolic Acid | 535 nm[8][9][10] | 0.1 - 30[8][9] | 0.0108[8][9] | Not specified | Applicable to a wide range of materials[8][9] | Requires alkaline medium[8][9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are the methodologies for the Ferrozine method and its alternatives.
Ferrozine Method for Iron Determination
This method is based on the formation of a stable magenta-colored complex between ferrous iron (Fe²⁺) and Ferrozine in a buffered solution.
Reagents:
-
Ferrozine Solution (1 g/L): Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Reducing Agent (e.g., 10% w/v Ascorbic Acid): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily.
-
Buffer Solution (e.g., Ammonium Acetate Buffer, pH 4.5): Prepare as required.
-
Iron Standard Stock Solution (100 µg/mL): Dissolve a known quantity of a certified iron standard (e.g., ferrous ammonium sulfate) in deionized water with a few drops of concentrated acid to prevent hydrolysis.
Procedure:
-
To 1 mL of the sample (or standard), add 100 µL of the reducing agent to ensure all iron is in the ferrous (Fe²⁺) state. Mix and let it stand for 10 minutes.
-
Add 1 mL of the Ferrozine solution and mix thoroughly.
-
Add 2 mL of the buffer solution and mix.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 562 nm using a spectrophotometer against a reagent blank.
-
Construct a calibration curve using the absorbance values of the iron standards and determine the concentration of the unknown sample.
Alternative Methodologies
1. Phenanthroline Method: This method involves the formation of a red-orange complex between ferrous iron and 1,10-phenanthroline. The procedure is similar to the Ferrozine method but uses 1,10-phenanthroline as the chromogenic reagent and the absorbance is measured at approximately 510 nm.
2. EDTA Method: This technique utilizes the formation of a stable complex between ferric iron (Fe³⁺) and EDTA. The complex absorbs in the UV range.[5]
-
Procedure: Acidify the sample and add EDTA solution. Measure the absorbance at 254 nm.[5]
3. TPTZ Method: This method relies on the reaction of ferrous iron with 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) to form a blue-purple complex. The absorbance is measured at 593 nm.
4. Thioglycolic Acid Method: This method is based on the formation of a red-purple chelate between iron and thioglycolic acid in an alkaline medium.[8][9] The absorbance is measured at 535 nm.[8][9][10]
Visualizing the Workflow
To ensure clarity and reproducibility, the following diagrams illustrate the logical workflow of the spectrophotometric method validation process and a typical experimental procedure.
Caption: A flowchart illustrating the key stages in the validation of a spectrophotometric analytical method.
Caption: A generalized experimental workflow for spectrophotometric iron determination using a chromogenic reagent.
Conclusion
The Ferrozine method remains a highly sensitive and reliable technique for the spectrophotometric determination of iron. However, the choice of the optimal method depends on the specific application, the sample matrix, and the required performance characteristics. For instance, in the presence of high levels of dissolved organic carbon, the TPTZ method might offer better recovery.[7] Conversely, for geological samples, the phenanthroline method has been shown to be more accurate.[3] The EDTA and thioglycolic acid methods provide simpler and more cost-effective alternatives, respectively, although they may have limitations in terms of sensitivity. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select and validate the most appropriate spectrophotometric method to achieve accurate and precise iron quantification in their studies.
References
- 1. Spectrophotometric determination of iron with ferrozine by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reevaluation of colorimetric iron determination methods commonly used in geomicrobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative study on serum iron determination by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prowess of 1,2,4-Triazole Derivatives in Combating Metallic Corrosion: A Comparative Analysis
A detailed examination of select 1,2,4-triazole derivatives showcases their exceptional efficacy as corrosion inhibitors for various metals in aggressive acidic and saline environments. Through a combination of electrochemical and surface analysis techniques, researchers have quantified the protective capabilities of these compounds, revealing inhibition efficiencies reaching up to 98%. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers and professionals in materials science and chemical engineering.
Scientists have synthesized and evaluated a range of 1,2,4-triazole derivatives, demonstrating their potential as robust corrosion inhibitors. These organic compounds, characterized by a five-membered ring containing three nitrogen atoms, effectively adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive media. The inhibition mechanism is primarily attributed to the presence of heteroatoms (N, S) and π-electrons in the triazole ring and its substituents, which facilitate strong adsorption onto the metallic substrate.
Performance Benchmarks: A Quantitative Comparison
The corrosion inhibition efficiencies of several 1,2,4-triazole derivatives have been rigorously tested under various experimental conditions. The following table summarizes the performance of selected compounds on different metals in corrosive media, as determined by potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) - PDP | Inhibition Efficiency (%) - EIS |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 10⁻³ M | 94.2 | 94.6 |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 10⁻³ M | 91.5 | 91.8 |
| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT)[1] | Carbon Steel | 1M HCl | 1000 ppm | ~95 | ~95 |
| 3-amino-1,2,4-triazole (ATA)[2][3] | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | Not Specified | 86.4 | 86.4 |
| 3,5-diamino-1,2,4-triazole (DAT)[2][3] | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | Not Specified | 87.1 | 87.1 |
| 3-methyl-1,2,4-triazole-5-thione (MTS)[4] | Carbon Steel | 1M HCl | 10⁻³ M | >90 (estimated) | >90 (estimated) |
| 1,12-bis(3-méthyl-5(1,12-triazolyl)thiol)dodecane (DTC12)[4] | Carbon Steel | 1M HCl | 10⁻³ M | 95 | 95 |
| 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT)[5] | Mild Steel | 1 M H₂SO₄ | Not Specified | - | Inhibition efficiency increases with concentration |
| 4-amino-5-ethyl-1,2,4-triazole-3-thiol (AETT)[5] | Mild Steel | 1 M H₂SO₄ | Not Specified | - | Inhibition efficiency increases with concentration, AETT > AMTT |
| AMTMCN | Mild Steel | 1N HCl | 500 mg/L | - | 96.98 (from weight loss) |
| AHTCN[6] | Mild Steel | 1N HCl | 500 mg/L | - | 98.37 (from weight loss) |
Understanding the Protective Mechanism
The efficacy of 1,2,4-triazole derivatives as corrosion inhibitors is rooted in their molecular structure and their ability to interact with the metal surface. The general mechanism involves the adsorption of the inhibitor molecules onto the metal, which can occur through physical adsorption (physisorption) and chemical adsorption (chemisorption). This protective film then acts as a barrier, isolating the metal from the corrosive environment.
Caption: General mechanism of corrosion inhibition by 1,2,4-triazole derivatives.
Experimental Methodologies for Evaluation
The assessment of corrosion inhibitor efficiency relies on a suite of well-established electrochemical and surface analysis techniques.
Electrochemical Measurements
A standard three-electrode cell is typically employed for electrochemical experiments. This setup consists of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
1. Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i'corr - icorr) / i'corr] x 100
where i'corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential (OCP) over a range of frequencies. The data is often presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) is calculated as:
IE% = [(Rct - R'ct) / Rct] x 100
where Rct and R'ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Weight Loss Method
Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration at a controlled temperature. After immersion, the coupons are cleaned, dried, and re-weighed. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated as follows:
CR = (Weight Loss) / (Surface Area x Time)
IE% = [(CR' - CR) / CR'] x 100
where CR' and CR are the corrosion rates in the absence and presence of the inhibitor, respectively.
Surface Analysis
Scanning Electron Microscopy (SEM): SEM is utilized to examine the surface morphology of the metal specimens before and after exposure to the corrosive environment, with and without the inhibitor. This provides visual evidence of the protective film formation and the extent of corrosion damage.
The Path Forward
The comparative data clearly indicates that 1,2,4-triazole derivatives are a highly promising class of corrosion inhibitors. Their performance can be tailored by modifying their molecular structure with different functional groups, which can enhance their adsorption characteristics and protective capabilities. Future research will likely focus on the development of even more effective and environmentally friendly "green" corrosion inhibitors based on the 1,2,4-triazole scaffold, further expanding their application in various industrial sectors.
References
- 1. sdit.ac.in [sdit.ac.in]
- 2. matsc.ktu.lt [matsc.ktu.lt]
- 3. 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution | Materials Science [matsc.ktu.lt]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Metal Ion Sensing: Evaluating 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole and Alternative Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metal ion sensing capabilities of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT) against other established sensing ligands. While ADPT is a recognized ligand in coordination chemistry, its application as a quantitative metal ion sensor is not extensively documented in peer-reviewed literature. Therefore, this guide will focus on its potential sensing characteristics, inferred from its structure, in comparison to ligands with proven sensing performance. The information presented aims to assist researchers in selecting appropriate ligands for the development of novel metal ion sensors.
Introduction to this compound (ADPT)
This compound (ADPT) is a multidentate heterocyclic ligand featuring two pyridine rings and a 1,2,4-triazole core. This structure provides multiple nitrogen donor atoms, making it an excellent chelator for a variety of transition metal ions. The formation of metal complexes with ADPT is known to influence the electronic properties of the ligand, a characteristic that is fundamental to the mechanism of many colorimetric and fluorescent sensors. The presence of pyridyl and triazole moieties suggests that ADPT has the potential to be a versatile platform for the development of new metal ion sensors.
Comparative Analysis of Metal Ion Sensing Ligands
The selection of a ligand for metal ion sensing is dictated by several key performance indicators, including selectivity, sensitivity (limit of detection), response time, and the nature of the signaling mechanism (colorimetric or fluorometric). Below is a comparison of the potential capabilities of ADPT with other widely used classes of sensing ligands.
Table 1: Comparison of Metal Ion Sensing Ligands
| Ligand Class | Target Ions (Examples) | Typical Limit of Detection (LOD) | Signaling Mechanism | Key Advantages | Key Disadvantages |
| This compound (ADPT) (Potential) | Fe(II), Cu(II), Co(II), Zn(II) | Not Reported | Colorimetric/Fluorescent (Inferred) | Simple synthesis, strong chelation | Lack of documented sensing data |
| BODIPY Derivatives | Cu(II), Fe(III), Hg(II), Zn(II) | 10⁻⁷ - 10⁻⁹ M[1][2] | Fluorescent ("Turn-on" or "Turn-off") | High quantum yields, photostability | Can be sensitive to solvent polarity |
| Rhodamine Derivatives | Fe(III), Cr(III), Cu(II), Pb(II) | 10⁻⁷ - 10⁻⁸ M[3] | Colorimetric & Fluorescent ("Turn-on") | Large Stokes shift, visible color change | pH-dependent fluorescence |
| Aptamers (DNA/RNA) | Pb(II), Hg(II), As(III), Cd(II) | 10⁻⁹ - 10⁻¹² M[4][5][6] | Various (Colorimetric, Fluorescent, Electrochemical) | High specificity and affinity | Susceptible to nuclease degradation |
Signaling Pathways and Experimental Workflows
The interaction between a sensing ligand and a metal ion typically follows a specific signaling pathway that results in a measurable output. The experimental workflow for metal ion detection involves sample preparation, introduction of the sensor, and measurement of the signal.
Signaling Pathway for a Hypothetical ADPT-based Sensor
Caption: Hypothetical signaling pathway for metal ion detection using ADPT.
General Experimental Workflow for Metal Ion Sensing
Caption: A generalized experimental workflow for metal ion detection using a chemical sensor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of ADPT and for metal ion sensing using alternative ligands.
Synthesis of this compound (ADPT)
This protocol is adapted from the literature and may require optimization.
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Teflon-lined autoclave
Procedure:
-
In a 25 mL Teflon-lined autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (79%, 3 mL), water (8 mL), and ethanol (1 mL).
-
Seal the autoclave and heat it to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Pale brownish-orange crystals of ADPT will form.
-
Isolate the crystals by filtration, wash with water and then acetone.
-
Dry the product in vacuo.
Protocol for Cu(II) Sensing using a BODIPY-based Fluorescent Sensor
This is a general protocol based on literature for t-BODIPY and may need adjustment for other BODIPY derivatives.[1]
Materials:
-
Tripodal-BODIPY (t-BODIPY) stock solution (e.g., 1 mM in a suitable organic solvent like acetonitrile)
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Cu(II) stock solution (e.g., 10 mM CuCl₂ in water)
-
Other metal ion stock solutions for selectivity studies
-
Fluorometer
Procedure:
-
Prepare a series of standard solutions of Cu(II) by diluting the stock solution in the aqueous buffer.
-
In a series of cuvettes, add the aqueous buffer and the t-BODIPY stock solution to a final concentration (e.g., 10 µM).
-
To each cuvette, add a different concentration of the Cu(II) standard solutions.
-
For selectivity studies, add solutions of other metal ions at a concentration significantly higher than that of Cu(II).
-
Incubate the solutions for a short period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer (excitation wavelength will be specific to the BODIPY derivative).
-
Plot the fluorescence intensity at the emission maximum against the Cu(II) concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Protocol for Fe(III) Sensing using a Rhodamine-based Colorimetric Sensor
This is a general protocol and may require optimization.[3]
Materials:
-
Rhodamine-based sensor stock solution (e.g., 1 mM in a solvent like ethanol or acetonitrile)
-
Aqueous buffer solution (e.g., Tris-HCl, pH 7.0)
-
Fe(III) stock solution (e.g., 10 mM FeCl₃ in water)
-
Other metal ion stock solutions for selectivity studies
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of standard solutions of Fe(III) in the aqueous buffer.
-
In a series of cuvettes, add the aqueous buffer and the rhodamine-based sensor stock solution to a final concentration (e.g., 20 µM).
-
Add different concentrations of the Fe(III) standard solutions to the cuvettes. A color change from colorless to pink may be observed.
-
For selectivity studies, add solutions of other metal ions.
-
Allow the solutions to equilibrate for a few minutes.
-
Measure the UV-Vis absorption spectrum of each solution.
-
Plot the absorbance at the new absorption maximum against the Fe(III) concentration to create a calibration curve.
-
Determine the limit of detection (LOD) from the calibration curve.
Protocol for Pb(II) Sensing using an Aptamer-based Colorimetric Assay
This protocol is based on a gold nanoparticle (AuNP) aggregation assay and may need specific optimization for different aptamer sequences.[4][6]
Materials:
-
Pb(II)-specific DNA aptamer
-
Colloidal gold nanoparticle (AuNP) solution
-
Pb(II) standard solutions
-
Salt solution (e.g., NaCl) to induce aggregation
-
UV-Vis spectrophotometer
Procedure:
-
Incubate the Pb(II) aptamer with different concentrations of Pb(II) in a buffer solution for a specific time to allow for binding and conformational change.
-
Add the colloidal AuNP solution to each sample and incubate.
-
Introduce a salt solution to induce the aggregation of AuNPs that are not stabilized by the aptamer. In the absence of Pb(II), the aptamer adsorbs onto the AuNPs, preventing aggregation. In the presence of Pb(II), the aptamer folds and detaches from the AuNPs, leading to their aggregation upon salt addition, resulting in a color change from red to blue.
-
Measure the UV-Vis absorption spectra of the solutions.
-
The ratio of absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₀) can be plotted against the Pb(II) concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD).
Conclusion
This compound (ADPT) possesses structural motifs that are highly indicative of a potential metal ion sensing ligand. Its pyridyl and triazole nitrogen donors are well-suited for chelating transition metal ions, which could lead to detectable changes in its spectroscopic properties. However, there is a clear need for further research to experimentally validate and quantify its sensing capabilities, including its selectivity, sensitivity, and response mechanism for various metal ions.
In comparison, ligands such as BODIPY and rhodamine derivatives, as well as aptamers, are well-established and highly effective classes of metal ion sensors with extensive supporting data. They offer high sensitivity and, in the case of aptamers, exceptional selectivity. For researchers seeking to develop novel sensors, ADPT presents an interesting and synthetically accessible platform that warrants further investigation. For immediate applications requiring high performance, the established ligand classes provide more reliable and characterized options. This guide serves as a foundational resource for making informed decisions in the design and development of metal ion sensing technologies.
References
- 1. A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imagi" by AHMED NURİ KURŞUNLU, MUSTAFA ÖZMEN et al. [journals.tubitak.gov.tr]
- 3. A new rhodamine-based chemosensor for turn-on fluorescent detection of Fe3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Aptamer-based colorimetric and lateral flow assay approaches for the detection of toxic metal ions, thallium( i ) and lead( ii ) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01658G [pubs.rsc.org]
- 5. A Novel Aptamer-Imprinted Polymer-Based Electrochemical Biosensor for the Detection of Lead in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Electronic and Structural Landscape of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole Complexes: A Computational and Experimental Comparison
A comprehensive guide for researchers and drug development professionals on the computational modeling and experimental characterization of metal complexes based on the versatile ligand 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt). This guide provides a comparative analysis of data obtained from Density Functional Theory (DFT) calculations and experimental techniques, offering valuable insights into the structural, spectroscopic, and magnetic properties of these compounds.
The unique architecture of this compound, featuring a central triazole ring flanked by two pyridyl groups and an amino substituent, allows for a variety of coordination modes with metal ions. This versatility has led to the synthesis of a wide range of complexes with interesting magnetic and electronic properties, including spin crossover (SCO) behavior, making them promising candidates for applications in molecular switches, sensors, and information storage.
This guide summarizes key experimental and computational findings, presenting data in a clear, comparative format to facilitate a deeper understanding of the structure-property relationships in these complexes. Detailed experimental and computational protocols are also provided to aid in the design and execution of further research.
Structural Insights: A Tale of Two Methods
A fundamental aspect of characterizing these complexes lies in determining their precise geometric parameters. Single-crystal X-ray diffraction provides the experimental benchmark for bond lengths and angles in the solid state. Concurrently, DFT calculations offer a powerful tool to predict and rationalize these structures in the gas phase. A comparison between the two provides a measure of the accuracy of the computational model and can reveal the influence of intermolecular interactions in the crystal lattice.
The free ligand, this compound, has been structurally characterized, revealing a nearly planar conformation.[1][2] Upon complexation with a metal ion, such as in the case of [Fe(abpt)₂(NCS)₂], significant changes in the ligand's geometry are observed to accommodate the coordination to the metal center.[3]
Table 1: Comparison of Selected Experimental and Computational Structural Parameters for this compound and its Fe(II) Complex
| Parameter | This compound (Free Ligand) | [Fe(abpt)₂(NCS)₂] (Complex) |
| Experimental (X-ray) [1][2] | Computational (DFT) | |
| Bond Lengths (Å) | Data not available in cited sources | |
| C-N (pyridyl) | 1.338(2) - 1.346(2) | |
| C-N (triazole) | 1.321(2) - 1.378(2) | |
| N-N (triazole) | 1.383(2) - 1.401(2) | |
| Fe-N (pyridyl) | N/A | |
| Fe-N (triazole) | N/A | |
| **Bond Angles (°) ** | ||
| Pyridyl-C-C | 120.1(1) - 123.4(1) | |
| C-N-C (triazole) | 104.5(1) - 110.1(1) | |
| N-Fe-N | N/A |
Note: Computational data for direct comparison was not available in the provided search results. The table is structured to accommodate such data when found.
Spectroscopic Fingerprints: Correlating Vibrations and Transitions
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are indispensable tools for characterizing these complexes. IR spectroscopy probes the vibrational modes of the molecules, providing information about the coordination environment of the ligand. UV-Vis spectroscopy reveals electronic transitions, which are sensitive to the metal's d-orbital splitting and the nature of the metal-ligand bonding. DFT calculations can predict both vibrational frequencies and electronic transition energies, aiding in the assignment of experimental spectra.
For a related azo dye complex derived from 4-amino-1,2,4-triazole, a good agreement between experimental and computationally generated IR and electronic spectral data has been reported.[4] This demonstrates the potential of DFT to accurately model the spectroscopic properties of such systems.
Table 2: Comparison of Key Experimental and Computational Spectroscopic Data
| Spectroscopic Feature | Experimental Data | Computational (DFT) Prediction |
| **IR Vibrational Frequencies (cm⁻¹) ** | ||
| ν(N-H) of amino group | ~3300 - 3400 | Dependent on specific complex and computational method |
| ν(C=N) of pyridyl ring | ~1600 - 1650 | Dependent on specific complex and computational method |
| ν(N=N) of triazole ring | ~1500 - 1550 | Dependent on specific complex and computational method |
| UV-Vis Electronic Transitions (nm) | ||
| Ligand-centered (π→π*) | ~250 - 300 | Dependent on specific complex and computational method |
| Metal-to-Ligand Charge Transfer (MLCT) | ~400 - 600 | Dependent on specific complex and computational method |
| d-d transitions | ~500 - 800 (for transition metals) | Dependent on specific complex and computational method |
Note: Specific experimental and computational values are highly dependent on the metal ion, co-ligands, and the computational method employed.
The Intrigue of Spin Crossover: A Magnetic Phenomenon
Iron(II) complexes of 4-amino-1,2,4-triazole and its derivatives are particularly known for exhibiting spin crossover (SCO), a phenomenon where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.[3] This property is of great interest for the development of molecular-scale devices.
Magnetic susceptibility measurements are the primary experimental technique to probe the SCO behavior, revealing the transition temperature (T₁/₂) and the abruptness of the spin transition. DFT calculations can be employed to predict the energy difference between the LS and HS states (ΔEHL), which is a key parameter governing the SCO properties. A smaller ΔEHL generally favors a spin transition closer to room temperature.
For the [Fe(abpt)₂(NCS)₂] complex, experimental studies have shown that it can exhibit SCO, and high pressure can be used to induce a complete spin transition.[3]
Table 3: Comparison of Experimental and Computational Data for Spin Crossover Properties of an Fe(II) Complex
| Property | Experimental Value | Computational (DFT) Prediction |
| Spin State at Low Temperature | Low-Spin (LS) | Dependent on functional and basis set |
| Spin State at High Temperature | High-Spin (HS) | Dependent on functional and basis set |
| Spin Transition Temperature (T₁/₂) (K) | Varies with pressure and co-ligand[3] | Not directly calculated, but related to ΔEHL |
| Energy Difference (ΔEHL) (kJ/mol) | Not directly measured | A key output of DFT calculations |
Methodologies Behind the Data
A clear understanding of the experimental and computational protocols is crucial for the replication and extension of these studies.
Experimental Protocols
-
Synthesis of this compound (abpt): The synthesis of the ligand typically involves the reaction of 2-cyanopyridine with hydrazine hydrate.[5]
-
Synthesis of Metal Complexes: The metal complexes are generally prepared by reacting the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio in a solvent like methanol or ethanol.[6][7]
-
Single-Crystal X-ray Diffraction: A suitable single crystal of the complex is mounted on a diffractometer, and diffraction data is collected at a specific temperature. The structure is then solved and refined using specialized software.[1][2][3]
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a Nujol mull.[6][7]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent using a spectrophotometer.
-
Magnetic Susceptibility Measurements: The magnetic susceptibility of powdered samples is measured as a function of temperature using a SQUID magnetometer.[8]
Computational Protocols
-
Software: DFT calculations are commonly performed using software packages like Gaussian, ORCA, or VASP.
-
Functional and Basis Set: The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), def2-TZVP) is critical for obtaining accurate results. The selection depends on the specific properties being investigated and the computational resources available.
-
Geometry Optimization: The molecular geometry of the complex is optimized to find the minimum energy structure in both the LS and HS states.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to simulate the IR spectrum.
-
Electronic Structure Calculations: Properties such as molecular orbital energies, electronic transitions, and the energy difference between spin states (ΔEHL) are calculated.
Visualizing the Workflow
The process of studying these complexes, from ligand synthesis to property prediction, can be visualized as a logical workflow.
Figure 1. Workflow for the integrated experimental and computational study of metal complexes.
Conclusion
The synergy between experimental techniques and DFT calculations provides a powerful approach to understanding the intricate properties of this compound complexes. While experimental methods provide real-world data, computational modeling offers a means to interpret and predict these properties at a molecular level. This comparative guide highlights the importance of this integrated approach and provides a valuable resource for researchers in the field. Further studies that directly compare experimental and a range of computational methods on the same series of these complexes will be invaluable in refining predictive models and accelerating the discovery of new functional materials.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Structural Showdown: 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole versus other Pyridyl Triazoles
A comprehensive guide for researchers and drug development professionals on the structural nuances and comparative performance of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole and its analogues.
The unique architecture of pyridyl-substituted triazoles has cemented their importance in coordination chemistry and drug discovery. Among these, this compound stands out due to its distinct structural features and potential as a versatile ligand and bioactive molecule. This guide provides an in-depth structural comparison of this key compound with other pyridyl triazoles, supported by crystallographic data and a review of their biological activities.
At a Glance: Structural Parameters
A comparative analysis of the crystallographic data reveals key structural differences and similarities between this compound and other pyridyl triazoles. The planarity of the molecule, defined by the dihedral angles between the triazole and pyridyl rings, is a critical parameter influencing its coordination and biological properties.
| Compound Name | Dihedral Angle (Triazole-Pyridyl 1) | Dihedral Angle (Triazole-Pyridyl 2) | Key Bond Lengths (Å) | Key Bond Angles (°) |
| This compound | 6.13(9)°[1][2] | 3.28(10)°[1][2] | N-NH2: 1.399(2)[1] | C-N-N (amino): 119.5(1)[1] |
| 4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole | 25.2(5)° | 136.7(5)° | N-Aryl: 1.451(3) | C-N-C (aryl): 118.9(2) |
| 5-(3-pyridyl)-4H-1,2,4-triazole | 32.97(16)°[3] | - | C-N (triazole): 1.325(3) | N-C-N (triazole): 112.1(2) |
| 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole | 35.7(2)°[4] | 16.8(2)°[4] | N-NH2: 1.411(4)[5] | - |
Table 1: Comparative Crystallographic Data of Selected Pyridyl Triazoles.
The data clearly indicates that this compound exhibits a more planar conformation compared to its 4-aryl substituted analogue, a feature that can be attributed to the intramolecular hydrogen bonding involving the amino group.[1][2]
Experimental Protocols
The structural and biological characterization of these compounds relies on a suite of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic and molecular structure of the compound in its crystalline form.
Protocol:
-
Crystal Growth: Single crystals of the pyridyl triazole derivatives are typically grown by slow evaporation of a suitable solvent system, such as dimethylformamide (DMF) or a mixture of organic solvents.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD area detector. The crystal is maintained at a constant temperature (e.g., 293 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction patterns are collected by rotating the crystal through different angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure in solution and confirm the identity and purity of the synthesized compounds.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the pyridyl triazole derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Spectral Analysis: The chemical shifts, integration values, and coupling constants of the signals in the ¹H and ¹³C NMR spectra are analyzed to confirm the presence of the pyridyl and triazole moieties and the overall molecular structure. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed for more complex structures to establish connectivity between protons and carbons.[6][7][8]
Antimicrobial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Protocol:
-
Microbial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Culture Preparation: The microbial strains are cultured in appropriate growth media to achieve a specific cell density.
-
MIC Determination: A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates. The microbial suspension is then added to each well. The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi). The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. Standard antimicrobial agents are used as positive controls.[9][10][11]
Visualizing the Structural Landscape
The following diagrams, generated using the DOT language, illustrate key structural concepts and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Bis(2-pyridyl)-5-(3-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT)
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients and key intermediates is a cornerstone of drug discovery and development. For novel heterocyclic compounds like 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT), a robust analytical strategy is imperative to ensure the integrity of experimental data and to meet stringent regulatory standards. This guide provides a comparative overview of principal analytical methods for determining the purity of ADPT, complete with experimental protocols and supporting data to aid in method selection and implementation.
Introduction to this compound (ADPT)
This compound, a nitrogen-rich heterocyclic compound, is of significant interest in medicinal chemistry and materials science. Its structural features suggest potential applications as a ligand in coordination chemistry and as a scaffold for the development of novel therapeutic agents. The synthesis of ADPT can result in various impurities, including unreacted starting materials, intermediates, and side-products. Therefore, the use of orthogonal analytical techniques is crucial for comprehensive purity evaluation.
Comparison of Analytical Methods for Purity Assessment
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The most common and effective methods for analyzing compounds like ADPT are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Method | Principle | Advantages | Disadvantages | Typical Performance Metrics for Triazole Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High resolution and sensitivity, quantitative accuracy, well-established for purity analysis of organic compounds.[1][2][3] | Requires method development, potential for co-elution of impurities, detector response can vary for different compounds. | LOD: 0.01-0.1 µg/mLLOQ: 0.03-0.3 µg/mLPrecision (RSD%): < 5%[1] |
| Quantitative ¹H-NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.[4][5] | Universal detector for protons, provides structural information, non-destructive, can provide an absolute purity value without a reference standard of the analyte.[4][5] | Lower sensitivity compared to HPLC-UV/MS, may require high-field instruments for complex spectra, not suitable for compounds without protons.[4][5] | Purity Uncertainty: ± 0.1-1.0%Precision (RSD%): < 1% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | More complex instrumentation, matrix effects can influence ionization, quantification can be challenging. | LOD: < 1 ng/mLLOQ: < 5 ng/mLPrecision (RSD%): < 10% |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | Provides the elemental composition (C, H, N, S) of the bulk sample. | Does not distinguish between the main compound and impurities with the same elemental composition, requires a relatively large amount of sample. | Accuracy: within ±0.4% of the theoretical value. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar triazole derivatives and can be adapted and optimized for ADPT.[1][6]
This method is suitable for the routine quality control of ADPT, providing quantitative information on the main component and any UV-active impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or other suitable modifier
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized ADPT in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (or a wavelength of maximum absorbance for ADPT)
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[4][5]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized ADPT into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of ADPT and a signal of the internal standard.
-
-
Purity Calculation: The purity of ADPT can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
HPLC conditions as described above
Procedure:
-
LC Separation: Perform the chromatographic separation using the HPLC method outlined previously.
-
MS Detection:
-
Ionization Mode: ESI positive
-
Scan Range: m/z 100-1000
-
Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights. This information can be used to propose the structures of the impurities.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process and a comparison of the analytical techniques.
Caption: Workflow for the synthesis and purity assessment of ADPT.
Caption: Relationship between key analytical methods for ADPT analysis.
Conclusion
A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized this compound. HPLC provides a robust and reliable method for routine quantitative analysis. qNMR offers the advantage of absolute purity determination and structural confirmation. LC-MS is an indispensable tool for the identification of unknown impurities. The synergistic use of these techniques will ensure a thorough characterization of the synthesized ADPT, providing confidence in its quality for subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
A Guide to the Cross-Validation of Experimental and Theoretical Data for 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of experimental and theoretical data on metal complexes of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt). The cross-validation of experimental findings with computational models is crucial for a deeper understanding of the structural, electronic, and magnetic properties of these coordination compounds, which are of significant interest in areas such as catalysis and materials science.
Data Presentation: A Comparative Approach
A direct comparison of experimentally determined and theoretically calculated parameters is fundamental to validating computational models. The following tables illustrate how such data should be structured for clarity and ease of comparison. While specific data for a single complex is not fully available in recent literature abstracts, these examples serve as a template for presenting your findings.
Table 1: Comparison of Key Bond Lengths (Å) for a Hypothetical Cu(II)-abpt Complex
| Bond | Experimental (X-ray) | Theoretical (DFT) | % Difference |
| Cu-N(pyridyl) | 2.015 | 2.020 | 0.25 |
| Cu-N(triazole) | 2.050 | 2.065 | 0.73 |
| N-N (triazole) | 1.380 | 1.385 | 0.36 |
| C-N (triazole) | 1.325 | 1.330 | 0.38 |
Table 2: Comparison of Key Bond Angles (°) for a Hypothetical Cu(II)-abpt Complex
| Angle | Experimental (X-ray) | Theoretical (DFT) | Difference (°) |
| N(pyridyl)-Cu-N(pyridyl) | 90.5 | 90.2 | -0.3 |
| N(triazole)-Cu-N(triazole) | 88.9 | 89.1 | +0.2 |
| N(pyridyl)-Cu-N(triazole) | 175.4 | 176.0 | +0.6 |
Table 3: Comparison of Vibrational Frequencies (cm⁻¹) from IR Spectroscopy
| Vibrational Mode | Experimental (FTIR) | Theoretical (DFT) | Assignment |
| ν(N-H) of amino group | 3450 | 3465 | N-H stretching |
| ν(C=N) of triazole ring | 1620 | 1635 | C=N stretching |
| Pyridyl ring breathing | 995 | 1005 | In-plane ring deformation |
Table 4: Comparison of Electronic Transitions (nm) from UV-Vis Spectroscopy
| Transition | Experimental | Theoretical (TD-DFT) | Assignment |
| π → π | 275 | 280 | Intra-ligand charge transfer (abpt) |
| n → π | 320 | 325 | Intra-ligand charge transfer (abpt) |
| d-d transition | 650 | 660 | Metal-centered transition |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis, characterization, and computational analysis of abpt metal complexes.
Experimental Protocols
Synthesis of a Representative Cu(II)-abpt Complex: A solution of this compound (abpt) in a suitable solvent such as methanol or acetonitrile is treated with an equimolar amount of a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O). The reaction mixture is stirred at room temperature for several hours, during which a precipitate may form. The resulting solid is collected by filtration, washed with the solvent, and dried in vacuo. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent system.
Single-Crystal X-ray Diffraction: A single crystal of the complex is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å). The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹. Samples are typically prepared as KBr pellets. The spectra of the free ligand and the metal complexes are compared to identify shifts in vibrational frequencies upon coordination.
UV-Vis Spectroscopy: The electronic absorption spectra are recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., DMF or DMSO) at room temperature. The spectra are typically recorded in the 200-800 nm range.
Computational Protocols
Density Functional Theory (DFT) Calculations: The geometry of the metal complex is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for non-metal atoms and a larger basis set like LANL2DZ for the metal). The calculations are performed in the gas phase or with a solvent model to mimic experimental conditions. Frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of comparing experimental and theoretical data for the characterization of this compound metal complexes.
Caption: Workflow for the cross-validation of experimental and theoretical data.
This guide provides a comprehensive framework for the rigorous characterization of this compound metal complexes. By systematically comparing experimental data with theoretical calculations, researchers can gain deeper insights into the molecular and electronic structure of these compounds, which is essential for their application in various fields of chemistry and materials science.
A Comparative Analysis of the Biological Activity of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole and Structurally Similar Heterocyclic Compounds
A comprehensive review of available scientific literature reveals a significant research interest in the biological activities of 1,2,4-triazole derivatives. While direct experimental data on the specific biological activity of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is limited, with its primary characterization being in the realm of coordination chemistry, a comparative analysis can be drawn from structurally similar heterocyclic compounds. This guide synthesizes findings on related 4-amino-1,2,4-triazole derivatives, offering insights into their potential antimicrobial and anticancer properties for researchers, scientists, and drug development professionals.
The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. The introduction of pyridine rings, as seen in the target compound, is a common strategy in medicinal chemistry to enhance biological efficacy. This guide will focus on the antimicrobial and anticancer activities of 4-amino-1,2,4-triazole derivatives bearing pyridine or other aromatic substituents, providing a comparative overview based on available experimental data.
Antimicrobial Activity
Numerous studies have explored the antibacterial and antifungal potential of 4-amino-1,2,4-triazole derivatives. The mode of action often involves the inhibition of essential microbial enzymes. The presence of different substituents on the triazole ring and the aromatic moieties significantly influences the antimicrobial spectrum and potency.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 4-amino-1,2,4-triazole derivatives against a panel of pathogenic bacteria and fungi. It is important to note that these compounds were evaluated in different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-amino-5-aryl-4H-1,2,4-triazole (trichloromethylphenyl) | E. coli | 5 | [1] |
| B. subtilis | 5 | [1] | ||
| P. aeruginosa | 5 | [1] | ||
| 2 | 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thione derivative | S. aureus | 2 | [1] |
| E. coli | 8 | [1] | ||
| 3 | 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 (mM) | [2] |
| S. pyogenes | 0.132 (mM) | [2] | ||
| 4 | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | - | [3] |
| M. gypseum | - | [3] | ||
| 5 | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (p-hydroxy) | S. aureus | 16 | [4] |
| B. subtilis | 20 | [4] | ||
| E. coli | - | [4] | ||
| C. albicans | - | [4] | ||
| 6 | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (p-bromo) | E. coli | 25 | [4] |
| S. typhi | 31 | [4] | ||
| C. albicans | 24 | [4] | ||
| A. niger | 32 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain the final desired inoculum concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
A Comparative Guide to the Corrosion Inhibition Efficiency of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical studies used to validate the corrosion inhibition efficiency of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (ADPT), also known as 3,5-bis(2-pyridyl)-4-amino-1,2,4-triazole. The performance of ADPT is compared with other selected triazole-based corrosion inhibitors, supported by experimental data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Introduction to Triazoles as Corrosion Inhibitors
Triazole derivatives are a significant class of organic compounds that are widely recognized for their ability to protect various metals and alloys from corrosion, particularly in acidic environments.[1] Their effectiveness is attributed to the presence of nitrogen heteroatoms and π-electrons within the triazole ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that hinders the electrochemical processes responsible for corrosion.[1][2] The mechanism of inhibition can involve physical adsorption, chemical adsorption, or a combination of both, leading to a notable decrease in the corrosion rate.[2]
Performance of this compound (ADPT)
Comparative Performance Data of Triazole Inhibitors
To provide a quantitative comparison, the following tables summarize the corrosion inhibition performance of various triazole derivatives on mild steel in acidic media, as reported in the literature. This data serves as a benchmark for evaluating the performance of ADPT and other novel triazole-based inhibitors.
Table 1: Potentiodynamic Polarization Data for Triazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 955 | - | [3] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 10⁻³ | 55.4 | 94.2 | [1] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 10⁻³ | 81.2 | 91.5 | [1] |
| 3,5-di(p-tolyl)-4-amino-1,2,4-triazole (4-DTAT) | 5 x 10⁻⁴ | Not Reported | 93.4 | [4] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Triazole Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 9.8 | 125.4 | - | [3] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 10⁻³ | 181.8 | 68.9 | 94.6 | [1] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 10⁻³ | 120.5 | 75.2 | 91.8 | [1] |
| 3,5-di(p-tolyl)-4-amino-1,2,4-triazole (4-DTAT) | 5 x 10⁻⁴ | Not Reported | Not Reported | 94.2 | [4] |
Experimental Protocols for Performance Evaluation
To objectively compare the performance of different triazole-based corrosion inhibitors, standardized experimental protocols are crucial. The following are detailed methodologies for key electrochemical experiments.
Potentiodynamic Polarization (PDP)
This technique is used to determine the corrosion current density (Icorr) and the inhibition efficiency.
-
Electrode Preparation: Mild steel specimens are used as the working electrode. The surface is typically abraded with a series of silicon carbide papers, rinsed with distilled water and acetone, and then dried.
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄, is prepared with and without the inhibitor at various concentrations.
-
Measurement: The working electrode is immersed in the test solution for a specified period to allow the open circuit potential (OCP) to stabilize. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100
where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film.
-
Electrode and Cell Setup: The same three-electrode cell configuration as in the PDP measurements is used.
-
Measurement: After the OCP has stabilized, a small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist plots. An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. The charge transfer resistance (Rct) and the double-layer capacitance (Cdl) are key parameters obtained from this analysis. The inhibition efficiency (IE%) is calculated using the charge transfer resistance values:
IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100
where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the corrosion inhibition efficiency of a candidate compound like ADPT.
Signaling Pathway of Corrosion Inhibition
The mechanism of corrosion inhibition by triazole derivatives on a metal surface in an acidic medium involves the adsorption of the inhibitor molecules, which blocks the active sites for anodic and cathodic reactions.
References
Unlocking the Therapeutic Potential of 4-Amino-1,2,4-Triazole Derivatives: A QSAR-Driven Comparison for Biological Activity Prediction
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the QSAR Property Analysis of 4-Amino-1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 4-amino-1,2,4-triazole derivatives have emerged as a particularly promising class of compounds with potential applications as anticancer, antifungal, anticonvulsant, and anti-inflammatory agents. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structures of these derivatives with their biological activities, thereby guiding the design of more potent and selective therapeutic agents. This guide offers a comprehensive comparison of 4-amino-1,2,4-triazole derivatives based on QSAR analyses and experimental data, providing valuable insights for researchers in the field.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data from various studies, showcasing the biological activities of different 4-amino-1,2,4-triazole derivatives and the statistical quality of the QSAR models used for their prediction.
Table 1: Anticancer Activity of 4-Amino-1,2,4-Triazole Derivatives and Associated QSAR Model Statistics
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | QSAR Model | r² | q² | pred_r² | Ref. |
| B4 | 2,4-dichloro analog | MCF-7 | 20.35 | 2D-QSAR | - | - | - | [1] |
| 3b | Thiazolo[3,2-b][2][3][4]-triazole | - | 1.37 (Mean GI50) | - | - | - | - | [5][6] |
| 3d | Bromo diphenylsulfone at position-3, 3,4,5-trimethoxyphenyl at N-4 | B. cereus | 8 (MIC) | - | - | - | - | |
| 3d (iminothiazole) | Br | WEHI-3 | 4.6 | - | - | - | - | [7] |
| 3f (iminothiazole) | Cl | WEHI-3 | 8.1 | - | - | - | - | [7] |
| - | 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives | - | - | 3D-QSAR (kNN-MFA) | 0.8713 | 0.2129 | 0.8417 | [3] |
| - | 1,2,4-triazole derivatives | Pancreatic Cancer Cells | - | 2D-QSAR (MLR) | - | 0.51 | 0.936 | [8][9] |
| - | 1,2,4-triazole derivatives | Pancreatic Cancer Cells | - | 2D-QSAR (MNLR) | - | 0.90 | 0.852 | [8][9] |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives and Associated QSAR Model Statistics
| Compound Series | Fungal Strain | Activity Metric | QSAR Model | r² | q² | pred_r² | Ref. |
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Candida albicans | LogMIC80 | 2D-QSAR | 0.8533 | 0.7989 | 0.6831 | [10][11][12] |
| N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazole derivatives | Bacillus subtilis | Inhibition | 2D-QSAR | 0.80 - 0.99 | > 0.72 | - | [7][13] |
| 1,2,4-triazole derivatives | Aspergillus flavus, Aspergillus fumigatus, Trichophyton mentagrophytes | Antifungal Activity | QSAR | - | - | - | [6] |
Experimental Protocols: Methodologies for Biological Evaluation
The following are detailed protocols for the key experiments cited in the evaluation of 4-amino-1,2,4-triazole derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-amino-1,2,4-triazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of antifungal compounds.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the fungal strain in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the 4-amino-1,2,4-triazole derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Mandatory Visualization: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to the QSAR analysis and mechanism of action of 4-amino-1,2,4-triazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 5. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (CAS Number: 1671-88-1), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a combustible solid and may cause skin, eye, and respiratory irritation[1].
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask is recommended. |
In the event of a spill, avoid generating dust. Dampen the spilled solid with water before carefully sweeping it into a suitable, labeled container for disposal[2].
Disposal Protocol for this compound
The primary recommendation for the disposal of this compound is to utilize an approved hazardous waste disposal facility. While specific protocols for this compound are not extensively published, a common and accepted method for similar non-halogenated, solid organic waste is high-temperature incineration. The following protocol is a general guideline and must be performed in accordance with local, state, and federal regulations.
Experimental Protocol: Incineration (General Procedure)
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.
-
-
Preparation for Disposal (to be conducted by a licensed waste disposal service):
-
The waste material may be dissolved or mixed with a combustible solvent to facilitate incineration[3]. The choice of solvent and concentration will be determined by the waste disposal facility.
-
-
Incineration:
-
Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as gloves, weighing papers, and empty containers, should be disposed of as contaminated waste in the same manner as the chemical itself[3].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on available safety data for this compound and general practices for similar chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements. The ultimate responsibility for proper waste disposal lies with the generator.
References
Essential Safety and Operational Guide for Handling 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (CAS Number: 1671-88-1). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Summary
This compound is classified with the following hazards:
Due to these potential health effects, the selection and proper use of personal protective equipment (PPE) are paramount.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Hand Protection | Chemical Resistant Gloves | Nitrile or Neoprene | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety Glasses with Side Shields or Chemical Goggles | ANSI Z87.1 approved | To protect eyes from dust particles and splashes.[3][4] |
| Respiratory Protection | Air-Purifying Respirator | NIOSH-approved N95 or higher particulate respirator.[1] For higher concentrations or potential for aerosolization, a half-mask or full-face respirator with appropriate particulate filters may be necessary. | To prevent inhalation of irritating dust. |
| Body Protection | Laboratory Coat | Standard | To protect skin and personal clothing from contamination. |
| Additional Protection (as needed) | Face Shield | - | To be used in conjunction with safety glasses or goggles when there is a significant risk of splashes or aerosol generation. |
| Apron | Chemical-resistant | Recommended when handling larger quantities or during procedures with a high risk of spills. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5]
-
Use appropriate tools (e.g., spatulas, scoops) to handle the solid material.
-
Wash hands thoroughly with soap and water after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Spill Management Plan
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
Workflow for a Solid Chemical Spill
Caption: Logical workflow for managing a solid chemical spill.
Experimental Protocol for a Small Solid Spill Cleanup:
-
Assess the situation: Determine the extent of the spill and ensure you have the necessary supplies for cleanup.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. For larger spills where dust may be generated, a respirator is required.
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne.
-
Clean Up: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled waste container. Avoid dry sweeping which can generate dust.[1][6] If necessary, dampen the material slightly with water to minimize dust, but only if the substance is not water-reactive.[3][4]
-
Decontaminate: Wipe the spill area with a damp cloth. Place the cloth in the waste container. Clean any contaminated tools.
-
Dispose: Seal the waste container and label it as hazardous waste for disposal according to institutional and local regulations.
Disposal Plan
Chemical Waste:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in regular trash.[7]
Contaminated PPE Disposal:
Proper disposal of contaminated PPE is crucial to prevent secondary exposure.
Disposal Process for Contaminated PPE
Caption: Step-by-step process for the disposal of contaminated PPE.
Experimental Protocol for PPE Removal and Disposal:
-
Remove Outer Gloves: If wearing double gloves, remove the outer pair first.
-
Remove Lab Coat: Remove your lab coat, turning it inside out as you do to contain any contaminants.
-
Remove Goggles/Face Shield: Remove eye and face protection.
-
Remove Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Immediately wash your hands with soap and water.
-
Bag Contaminated PPE: Place all disposable contaminated PPE into a designated, clearly labeled hazardous waste bag.
-
Final Disposal: Dispose of the bag according to your institution's hazardous waste disposal procedures.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. oxfordlabchem.com [oxfordlabchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
